molecular formula C5H8O3 B573536 (S)-Tetrahydrofuran-3-carboxylic acid CAS No. 168395-26-4

(S)-Tetrahydrofuran-3-carboxylic acid

Cat. No.: B573536
CAS No.: 168395-26-4
M. Wt: 116.116
InChI Key: BOTREHHXSQGWTR-BYPYZUCNSA-N
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Description

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery. Its tetrahydrofuran ring serves as a versatile scaffold, particularly in the design of protease inhibitors. The oxygen atom in the saturated furan ring can act as a key hydrogen bond acceptor within enzyme active sites, a property that has been exploited to enhance the binding affinity of pharmaceutical compounds . For instance, the 3-(S)-tetrahydrofuranyl group is a recognized pharmacophore in the structure of several HIV-1 protease inhibitors, where it contributes to potency by forming critical interactions with the target enzyme . Beyond antiviral agents, this chiral synthon is integral to the development of various tetrahydrofuran-containing amino acids, which are used to create peptidomimetics and modify the structural properties of bioactive peptides . Furthermore, the tetrahydrofuran motif is a common feature in natural products and their synthetic mimetics, such as tetrahydrofuran-containing acetogenin analogs investigated for their potential in targeted cancer therapies . The (S)-enantiomer provides specific three-dimensional geometry that is often essential for optimal interaction with biological targets, making it a crucial intermediate for researchers developing novel therapeutics and exploring structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTREHHXSQGWTR-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654552
Record name (3S)-Oxolane-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168395-26-4
Record name (3S)-Oxolane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-oxolane-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-Tetrahydrofuran-3-carboxylic acid basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Properties of (S)-Tetrahydrofuran-3-carboxylic Acid

Introduction

This compound, a chiral building block, is of significant interest in synthetic organic chemistry and drug development.[1] Its tetrahydrofuran moiety and carboxylic acid functional group make it a versatile precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[1][2] This document provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and relevant analytical workflows.

Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that several of these values are predicted through computational models.

PropertyValueSource(s)
Molecular Formula C₅H₈O₃[1][3][4][5]
Molecular Weight 116.12 g/mol [3][4][5]
CAS Number 168395-26-4[3][5]
Appearance Yellow to brown liquid[3]
pKa 4.33 ± 0.20 (Predicted)[3]
Boiling Point 252.1 ± 33.0 °C at 760 mmHg (Predicted)[3][5]
Density 1.262 ± 0.06 g/cm³ (Predicted)[3]
Water Solubility Soluble[6]
Storage Temperature -20°C to 4°C[3][4][5]

Experimental Protocols

The following sections detail standard methodologies for determining the key physicochemical properties of a carboxylic acid like this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa is a critical parameter indicating the strength of an acid in a solution. Potentiometric titration is a common and accurate method for its determination.[7][8]

Methodology: Potentiometric Titration

  • Solution Preparation :

    • Prepare a standard solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).[8]

    • Accurately weigh a sample of the carboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[8]

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

  • Titration Procedure :

    • Place a known volume of the acid solution into a beaker with a magnetic stir bar.[8]

    • Immerse the calibrated pH electrode into the solution.[8]

    • Add the standardized NaOH solution in small, precise increments using a burette.[8]

    • After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.[8]

    • Continue this process until the pH shows a sharp increase and then begins to level off, indicating the titration is past the equivalence point.

  • Data Analysis :

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the midpoint of the steepest portion of the curve.[7]

    • The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

    • According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.[7]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration Process cluster_analysis Data Analysis prep_acid Prepare Acid Solution (Known Concentration) start_titration Add NaOH Titrant in Increments prep_acid->start_titration prep_base Prepare & Standardize 0.1 M NaOH prep_base->start_titration calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) calibrate->start_titration record_ph Record pH & Volume After Stabilization start_titration->record_ph Add repeat_titration Repeat until past Equivalence Point record_ph->repeat_titration repeat_titration->start_titration Loop plot_curve Plot Titration Curve (pH vs. Volume) repeat_titration->plot_curve Done find_ep Identify Equivalence Point (Steepest Slope) plot_curve->find_ep find_hep Determine Half- Equivalence Point find_ep->find_hep calc_pka pKa = pH at Half- Equivalence Point find_hep->calc_pka

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[9][10] For small sample volumes, a micro boiling point determination using a Thiele tube is a suitable method.[11]

Methodology: Micro Boiling Point (Thiele Tube)

  • Sample Preparation :

    • Place a small amount (a few drops) of the liquid sample into a small test tube (e.g., a Durham tube or fusion tube).[11]

    • Obtain a capillary tube (the type used for melting points) and seal one end.

    • Place the capillary tube, open end down, into the liquid in the test tube.[11]

  • Apparatus Setup :

    • Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.[11]

    • Place the assembly into a Thiele tube containing a high-boiling point liquid like mineral oil. Ensure the sample is below the oil level.[11]

  • Measurement :

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[11] Convection currents will ensure uniform heating of the oil.[9]

    • As the temperature rises, air trapped in the capillary tube will escape, forming a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[11] This indicates the temperature is just above the boiling point.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[9] Record this temperature.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_measurement Measurement Process prep_sample Place Sample in Small Test Tube prep_cap Insert Inverted Capillary Tube prep_sample->prep_cap attach Attach Tube to Thermometer prep_cap->attach thiele Place Assembly in Thiele Tube attach->thiele heat Gently Heat Thiele Tube Arm thiele->heat observe_bubbles Observe Rapid Stream of Bubbles heat->observe_bubbles cool Remove Heat & Allow to Cool observe_bubbles->cool record_bp Record Temperature when Liquid Enters Capillary cool->record_bp

Caption: Workflow for micro boiling point determination.

Determination of Aqueous Solubility

The "shake-flask" method is a widely recognized technique for determining the equilibrium solubility of a compound.[12][13]

Methodology: Shake-Flask Method

  • Preparation :

    • Prepare aqueous buffer solutions at various relevant pH values.[12]

    • Add an excess amount of the solid compound to a flask containing a known volume of the buffer.[12] This ensures a saturated solution is formed.

  • Equilibration :

    • Seal the flasks and place them in a mechanical agitator or shaker bath maintained at a constant temperature (e.g., 25°C or 37°C).[12][13]

    • Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12] The concentration of the dissolved solid should not change significantly between sequential time points.[12]

  • Sample Analysis :

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample from the supernatant. To remove any suspended particles, the sample should be filtered or centrifuged.[12]

    • Quantitatively analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[14][15]

    • The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Solubility_Workflow cluster_equilibration Equilibration cluster_analysis Analysis add_excess Add Excess Solute to Buffer agitate Agitate at Constant Temp (24-48h) add_excess->agitate reach_eq Achieve Equilibrium (Saturated Solution) agitate->reach_eq separate Separate Supernatant (Filter/Centrifuge) reach_eq->separate analyze Analyze Concentration (HPLC or LC-MS) separate->analyze result Equilibrium Solubility Value analyze->result

Caption: Workflow for aqueous solubility using the shake-flask method.

Spectroscopic Properties

Spectroscopic analysis is essential for structural confirmation and characterization.

Infrared (IR) Spectroscopy

Carboxylic acids exhibit highly characteristic IR absorption bands.[16][17][18]

  • O–H Stretch : A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹.[16][17][19] This broadness is due to hydrogen bonding between the carboxylic acid molecules.[16][17]

  • C=O Stretch : A sharp, intense absorption appears between 1760-1690 cm⁻¹.[16][18] For dimeric, saturated aliphatic acids, this peak is typically centered around 1710 cm⁻¹.[18][19]

  • C–O Stretch : An absorption band for the C-O single bond is found in the 1320-1210 cm⁻¹ region.[16][20]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, in the 10-13 ppm range.[20][21][22][23] This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[21][22] Protons on the carbon adjacent to the carboxyl group would be expected to resonate in the 2-3 ppm region.[21][22]

  • ¹³C NMR : The carbonyl carbon of the carboxylic acid functional group typically absorbs in the 165-185 ppm range.[23][24]

Mass Spectrometry (MS)

In mass spectrometry, carboxylic acids often undergo characteristic fragmentation patterns.[25] A common fragmentation pathway involves the initial loss of the hydroxyl group (–OH, a loss of 17 mass units), followed by the loss of carbon monoxide (CO, a loss of 28 mass units).[25] Analysis is often performed using techniques like GC-MS or LC-MS, which may involve derivatization to improve volatility or ionization efficiency.[26][27][28]

References

(S)-Tetrahydrofuran-3-carboxylic acid chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key properties of (S)-Tetrahydrofuran-3-carboxylic acid, a significant chiral building block in synthetic organic chemistry and pharmaceutical development.

Chemical Identity and Structure

This compound is a chiral organic compound featuring a saturated five-membered tetrahydrofuran ring with a carboxylic acid substituent at the 3-position.[1] The "(S)" designation specifies the absolute configuration at the chiral carbon center (C3).

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name (3S)-Tetrahydro-3-furancarboxylic acid[2]
Synonyms (S)-Tetrahydro-3-furoic acid, (3S)-oxolane-3-carboxylic acid[1][3]
CAS Number 168395-26-4[3]
Molecular Formula C₅H₈O₃[3]
Molecular Weight 116.12 g/mol [3]
SMILES O1CC--INVALID-LINK--C1[3]
InChI InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1[3]

| InChIKey | BOTREHHXSQGWTR-BYPYZUCNSA-N[3] |

Stereochemistry

The stereochemistry of this compound is defined by the arrangement of substituents around the chiral carbon atom at the C3 position of the tetrahydrofuran ring. The assignment of the (S)-configuration is determined using the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Priority Assignment at C3:

  • -O- (in the ring): The oxygen atom has the highest atomic number (8) of the atoms directly attached to the chiral center, giving it the highest priority (1).

  • -C(O)OH (Carboxylic acid): The carbon of the carboxylic acid is attached to two oxygen atoms (one via a double bond), giving it a higher priority than the other carbon atoms attached to the chiral center. This group receives priority (2).

  • -CH₂- (C2 of the ring): This methylene group is attached to the ring oxygen, giving it a higher priority than the C4 methylene group. This group receives priority (3).

  • -CH₂- (C4 of the ring): This methylene group receives the lowest priority (4).

When viewing the molecule with the lowest priority group (-CH₂- at C4) pointing away from the observer, the sequence from the highest priority (1) to the third-highest priority (3) proceeds in a counter-clockwise direction. This counter-clockwise arrangement defines the stereocenter as (S).

CIP_Priority cluster_molecule This compound cluster_legend CIP Priority C3 C O_ring O C3->O_ring (1) C2 CH₂ C3->C2 (3) C5 CH₂ C3->C5 (4) C3->C5 COOH COOH C3->COOH (2) O_ring->C2 C2->C3 C5->O_ring P1 1: -O- (ring) P2 2: -COOH P3 3: -CH₂- (C2) P4 4: -CH₂- (C5)

CIP priority assignment for this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its application in various chemical processes and for ensuring appropriate handling and storage.

Table 2: Physicochemical Data

Property Value
Appearance Yellow to brown liquid[3]
Boiling Point 252.1 ± 33.0 °C (Predicted)[3]
Density 1.262 ± 0.06 g/cm³ (Predicted)[3]
pKa 4.33 ± 0.20 (Predicted)[3]

| Storage Temperature | -20°C[3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound. While a comprehensive set of spectra is not publicly available, typical chemical shifts in ¹H NMR are expected for the tetrahydrofuran and carboxylic acid protons. A link to an available ¹H NMR spectrum can be found for reference.[4]

Experimental Protocols

The synthesis of enantiomerically pure this compound often involves asymmetric synthesis or the resolution of a racemic mixture. A common synthetic route starts from L-aspartic acid.

Example Synthetic Protocol: Synthesis of (S)-3-amino tetrahydrofuran hydrochloride from L-aspartic acid

This multi-step process provides a chiral precursor that can be converted to this compound. The key steps are:

  • Acylation and Esterification of L-aspartic acid: The starting material, L-aspartic acid, is first protected through acylation and then esterified.[5]

  • Reduction: The diester is then reduced. For instance, (S)-2-benzoyl-aspartic acid dimethyl ester is dissolved in a mixture of THF and toluene, followed by the addition of a reducing agent like sodium borohydride.[5]

  • Cyclization: The resulting diol undergoes cyclization to form the tetrahydrofuran ring.[5]

  • Hydrolysis and Salification: Finally, hydrolysis of the protecting groups followed by acidification yields the desired chiral amine hydrochloride, which serves as a key intermediate.[5]

This method leverages a readily available chiral starting material to produce the target molecule with high optical purity.[5]

Applications in Research and Drug Development

This compound and its derivatives are valuable chiral building blocks in the synthesis of pharmaceuticals.[1][6] The defined stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient (API). Its derivatives have been used in the synthesis of compounds for various therapeutic areas. For instance, 3-amino-tetrahydrofuran-3-carboxylic acid amides have been investigated for their valuable medicinal properties.[7] The tetrahydrofuran motif is present in a number of drugs, and the ability to introduce this moiety with a specific stereochemistry is of significant interest to medicinal chemists.[8]

References

(S)-Tetrahydrofuran-3-carboxylic acid CAS number 168395-26-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-Tetrahydrofuran-3-carboxylic Acid

CAS Number: 168395-26-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant interest in the pharmaceutical and agrochemical industries. This document details its physicochemical properties, synthesis methodologies, and applications in drug discovery, with a focus on its role as a key structural motif in bioactive molecules.

Physicochemical Properties

This compound is a chiral organic compound valued for its unique structural features that are leveraged in the synthesis of complex molecules.[1] Its key properties are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 168395-26-4[2]
Molecular Formula C₅H₈O₃[2]
Molecular Weight 116.12 g/mol [2]
Physical Form Liquid or Solid or Semi-solidSigma-Aldrich
Purity Typically ≥97%[2]
Storage Sealed in dry, 2-8°CSigma-Aldrich

Table 2: Spectroscopic and Chromatographic Data

Data TypeKey FeaturesSource
¹H NMR (Proton NMR) Spectra available for confirmation of structure.[3]
IR (Infrared) Spectroscopy Broad O-H stretch (3300-2500 cm⁻¹), strong C=O stretch (1760-1690 cm⁻¹), C-O stretch (1320-1210 cm⁻¹).[4][5]General knowledge
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.General knowledge

Synthesis and Manufacturing

The enantiomerically pure this compound is a valuable synthetic intermediate. Its synthesis can be approached through various strategies, including asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired stereoisomer directly. Several methods have been developed for the synthesis of chiral tetrahydrofuran derivatives, which can be adapted for the production of this compound. One common strategy involves the use of chiral starting materials, such as L-aspartic acid or L-methionine.[1] Another approach is the enantioselective oxidation of a suitable precursor.

A representative workflow for an asymmetric synthesis is outlined below.

Asymmetric Synthesis Workflow Start Chiral Precursor (e.g., L-Malic Acid) Step1 Esterification Start->Step1 SOCl₂, MeOH Step2 Reduction to Diol Step1->Step2 e.g., LiCl/NaBH₄ Step3 Cyclization (e.g., Acid-catalyzed) Step2->Step3 p-TsOH, heat Step4 Oxidation of Primary Alcohol Step3->Step4 e.g., TEMPO/NaOCl End This compound Step4->End

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Resolution of Racemic Tetrahydrofuran-3-carboxylic Acid

An alternative to asymmetric synthesis is the resolution of a racemic mixture of tetrahydrofuran-3-carboxylic acid.[6] This method involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by physical means such as crystallization.

Experimental Protocol: Resolution of Racemic Tetrahydrofuran-3-carboxylic Acid (Generalized)

  • Salt Formation: A solution of racemic tetrahydrofuran-3-carboxylic acid in a suitable solvent (e.g., ethanol) is treated with a stoichiometric amount of a chiral amine resolving agent (e.g., (R)-(-)-1-phenylethylamine).

  • Diastereomer Crystallization: The solution is allowed to cool, and the less soluble diastereomeric salt is preferentially crystallized. The crystals are collected by filtration.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the enantiomerically enriched this compound.

  • Extraction and Purification: The desired carboxylic acid is extracted into an organic solvent, dried, and purified, typically by distillation or chromatography.

Resolution Workflow Racemate Racemic Tetrahydrofuran-3-carboxylic acid ResolvingAgent Chiral Resolving Agent (e.g., (R)-amine) Racemate->ResolvingAgent Diastereomers Mixture of Diastereomeric Salts ResolvingAgent->Diastereomers Separation Fractional Crystallization Diastereomers->Separation DiastereomerS Diastereomeric Salt of (S)-acid Separation->DiastereomerS Less soluble DiastereomerR Diastereomeric Salt of (R)-acid (in solution) Separation->DiastereomerR More soluble LiberationS Acidification DiastereomerS->LiberationS FinalProduct This compound LiberationS->FinalProduct

Caption: Workflow for the resolution of racemic tetrahydrofuran-3-carboxylic acid.

Applications in Drug Discovery and Development

The tetrahydrofuran motif is a common feature in a number of FDA-approved drugs, highlighting its importance in medicinal chemistry.[7][8] This structural unit can enhance the pharmacological properties of a molecule, including its binding affinity to biological targets and its pharmacokinetic profile.

This compound and its derivatives are utilized as chiral building blocks in the synthesis of a wide range of pharmaceuticals, including treatments for:

  • Viral Infections: Derivatives have been incorporated into HIV protease inhibitors.[1]

  • Cancer: The tetrahydrofuran moiety is found in some anticancer drugs.[9]

  • Diabetes: It is a component of certain hypoglycemic agents.[9]

The carboxylic acid group provides a handle for further chemical modifications, such as the formation of amides and esters, allowing for the exploration of structure-activity relationships (SAR).[7]

Role in Biological Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are not extensively documented, the broader class of tetrahydrofuran-containing drugs is known to interact with various biological targets, including G protein-coupled receptors (GPCRs).[10]

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.[10][11] The binding of a ligand to a GPCR initiates a conformational change that triggers downstream signaling cascades. The tetrahydrofuran motif in a drug molecule can contribute to the specific binding interactions with the receptor, influencing the drug's efficacy and selectivity.

GPCR Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Drug Drug with Tetrahydrofuran Motif GPCR GPCR Drug->GPCR Binding G_Protein G Protein GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Conceptual diagram of a tetrahydrofuran-containing drug interacting with a GPCR.

Conclusion

This compound is a versatile and valuable chiral building block in modern organic synthesis. Its well-defined stereochemistry and functional group make it an important intermediate in the development of new pharmaceuticals. A thorough understanding of its properties, synthesis, and potential biological interactions is crucial for researchers and scientists working in drug discovery and development. Further exploration of its derivatives is likely to lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

(S)-Tetrahydrofuran-3-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its stereodefined structure and versatile chemical handles make it an important intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of its nomenclature, physical and chemical properties, synthesis, and applications in drug discovery.

Nomenclature and Synonyms

A clear understanding of the various names and identifiers for this compound is crucial for effective literature searching and chemical sourcing.

Identifier Type Identifier
Systematic (IUPAC) Name (3S)-Tetrahydrofuran-3-carboxylic acid
CAS Registry Number 168395-26-4[1][2]
Common Synonyms (S)-Tetrahydro-3-furoic acid[2]
(3S)-Oxolane-3-carboxylic acid[2]
(3S)-Tetrahydro-3-furancarboxylic acid[2]
3-Furancarboxylic acid, tetrahydro-, (3S)-[2]

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic data for this compound.

Property Value
Molecular Formula C₅H₈O₃[3]
Molecular Weight 116.12 g/mol [3]
Appearance Colorless to pale yellow liquid or solid
Boiling Point 252.1 °C (predicted)
Density 1.262 g/cm³ (predicted)
pKa 4.33 (predicted)
¹H NMR (Proton NMR) A publicly available spectrum shows characteristic peaks for the tetrahydrofuran ring protons and the carboxylic acid proton.[1]
¹³C NMR (Carbon NMR) The carboxyl carbon typically appears in the 160-185 ppm range. The carbons of the tetrahydrofuran ring will have distinct shifts.[4]
Infrared (IR) Spectroscopy Expected to show a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700-1750 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M+) would be observed at m/z 116. Fragmentation would likely involve the loss of the carboxyl group.

Experimental Protocols

Representative Synthesis: Enantioselective Approach

One potential synthetic route could involve the following key steps:

  • Asymmetric Dihydroxylation: An appropriate unsaturated ester is subjected to asymmetric dihydroxylation to introduce the desired stereochemistry.

  • Cyclization: The resulting diol is then cyclized under acidic or basic conditions to form the tetrahydrofuran ring.

  • Hydrolysis: The ester functionality is hydrolyzed to yield the final this compound.

General Experimental Considerations:

  • Reaction Conditions: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent unwanted side reactions.

  • Purification: Purification of intermediates and the final product would typically be achieved by column chromatography on silica gel, and the final product could be further purified by recrystallization or distillation under reduced pressure.

  • Chiral Analysis: The enantiomeric excess (e.e.) of the final product would be determined by chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral auxiliary followed by analysis using standard chromatographic or spectroscopic methods.[7][8][9][10]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. The spectrum of this compound would show distinct signals for the protons on the tetrahydrofuran ring, with their chemical shifts and coupling patterns providing information about their relative positions. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm).[1]

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed in the characteristic downfield region (δ 170-185 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum would be used to identify the key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group.

Role in Drug Development

This compound is a chiral building block, meaning it is a pre-made, stereochemically pure molecule that is incorporated into a larger, more complex drug molecule. The use of such building blocks is a common strategy in modern drug discovery to ensure the final API has the correct three-dimensional structure, which is often critical for its biological activity and safety.

The following diagram illustrates the logical workflow of utilizing a chiral building block like this compound in a drug development pipeline.

DrugDevelopmentWorkflow cluster_0 Chiral Building Block Synthesis cluster_1 Active Pharmaceutical Ingredient (API) Synthesis cluster_2 Drug Development Start Chiral Starting Material Synthesis Enantioselective Synthesis (e.g., Asymmetric Catalysis) Start->Synthesis Purification Purification & Chiral Analysis (HPLC) Synthesis->Purification BuildingBlock This compound Purification->BuildingBlock Coupling Coupling Reactions BuildingBlock->Coupling Modification Further Chemical Modifications Coupling->Modification API Final API Modification->API Preclinical Preclinical Studies (In vitro & In vivo) API->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Marketed Drug Clinical->Drug

Figure 1. Logical workflow for the use of this compound in drug development.

This workflow highlights how a well-defined chiral building block is first synthesized and purified to ensure high enantiomeric purity. It is then incorporated into a larger molecule through a series of chemical reactions to produce the final API. This API then undergoes extensive preclinical and clinical testing before it can be approved as a marketed drug. The use of a chiral building block like this compound from an early stage helps to streamline the synthesis and avoid costly and difficult purification steps at later stages of development.

References

(S)-Tetrahydrofuran-3-carboxylic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-Tetrahydrofuran-3-carboxylic Acid

Introduction

This compound, with the CAS Number 168395-26-4, is a chiral organic compound featuring a saturated five-membered tetrahydrofuran ring substituted with a carboxylic acid group at the 3-position.[1][2] The "(S)" designation indicates a specific stereochemical configuration, making it a valuable chiral building block in asymmetric synthesis.[2][3] This compound is of significant interest in medicinal chemistry and the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs) that require high enantiomeric purity.[2][3] Its utility stems from the combination of its cyclic ether structure and the reactive carboxylic acid functional group.[2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is typically a colorless to pale yellow or brown liquid.[1][2]

Table 1: Physical Properties
PropertyValueSource
Appearance Colorless to pale yellow, liquid[2]
Molecular Formula C₅H₈O₃[1][2][4]
Molecular Weight 116.12 g/mol [1][4]
Boiling Point 252.1 °C (Predicted)[1]
128-129 °C at 13 mmHg[5]
Melting Point 21 °C[5]
Density 1.262 g/cm³ (Predicted)[1]
1.214 g/mL at 25 °C
Flash Point >230 °F (>110 °C)
113.2 °C
Refractive Index n20/D 1.46 (lit.)[5]
Table 2: Chemical and Safety Properties
PropertyValueSource
CAS Number 168395-26-4[1]
pKa 4.33 ± 0.20 (Predicted)[1]
Solubility Soluble in water[5]
Storage Temperature -20°C or 4°C[1][4]
InChI Key BOTREHHXSQGWTR-BYPYZUCNSA-N[1]
SMILES O1CC--INVALID-LINK--C1[1]
Hazard Codes Xi (Irritant)[1]
GHS Pictogram GHS07 (Harmful)[1][4]
Hazard Statements H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[1][4]

Chemical Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The carboxylic acid group allows for a range of chemical transformations.

  • Esterification and Amidation: The carboxylic acid moiety readily undergoes esterification with alcohols or amidation with amines to form the corresponding esters and amides. This reactivity is fundamental to its use in building more complex molecular architectures.[2]

  • Reduction: Like other carboxylic acids, it can be reduced to the corresponding primary alcohol, (S)-tetrahydrofuran-3-ylmethanol. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane tetrahydrofuran complex (BH₃-THF).[6]

  • Chiral Building Block: Its primary application lies in its role as a chiral synthon. The defined stereocenter is incorporated into larger molecules, which is crucial in drug development where specific enantiomers often exhibit desired biological activity while others may be inactive or cause adverse effects.[2][3] It has been used in the synthesis of anti-tumor compounds and c-Met inhibitors.[7]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in readily available literature. However, standard methodologies are employed for these measurements.

1. Determination of Boiling Point: The boiling point is determined by distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For substances with high boiling points, vacuum distillation (e.g., at 13 mmHg) is used to prevent decomposition.[5] The boiling point is then reported along with the pressure at which it was measured.

2. Determination of Density: Density is typically measured using a pycnometer or a digital density meter. A known volume of the substance is weighed at a specific temperature (e.g., 25 °C), and the density is calculated as mass per unit volume (g/mL or g/cm³).

3. Measurement of Optical Rotation: As a chiral compound, this compound rotates plane-polarized light. This property is measured using a polarimeter.

  • Protocol: A solution of the compound with a known concentration (c, in g/mL) is prepared in a suitable achiral solvent.

  • This solution is placed in a sample tube of a known path length (l, in decimeters).

  • Plane-polarized light (typically from a sodium D-line source, 589 nm) is passed through the sample.

  • The angle of rotation (α) of the light is measured by the polarimeter.

  • The specific rotation [α] is then calculated using the formula: [α] = α / (c * l) . The direction of rotation is designated as dextrorotatory (+) for clockwise or levorotatory (-) for counter-clockwise.[8][9]

4. pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the carboxylic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as the base is added. The pKa is the pH at which half of the acid has been neutralized (the midpoint of the titration curve).

Visualizations

Logical Relationship Diagram

G A This compound B Chiral Synthon A->B  is a C Asymmetric Synthesis B->C  used in D Active Pharmaceutical Ingredients (APIs) C->D E Complex Bioactive Molecules C->E

Caption: Role as a chiral building block in synthesis.

Experimental Workflow: General Reduction Reaction

G cluster_0 Reaction Steps A Start: (S)-Tetrahydrofuran- 3-carboxylic acid B Add Reducing Agent (e.g., BH3-THF) A->B Step 1 C Aqueous Work-up B->C Step 2 D Product: (S)-Tetrahydrofuran- 3-ylmethanol C->D Step 3

Caption: Workflow for the reduction of the carboxylic acid.

References

An In-Depth Technical Guide to (S)-Tetrahydrofuran-3-carboxylic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tetrahydrofuran-3-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its stereochemically defined structure and versatile functional groups make it an important intermediate for creating complex molecular architectures with high optical purity, a critical factor for the efficacy and safety of many modern drugs. This technical guide provides an overview of its chemical properties, synthesis, and applications relevant to researchers and professionals in drug development.

Core Molecular and Physical Properties

This compound, also known by synonyms such as (S)-Tetrahydro-3-furoic acid and (3S)-oxolane-3-carboxylic acid, possesses a well-defined set of physicochemical properties. These characteristics are fundamental for its use in synthetic chemistry, influencing reaction conditions, solubility, and purification methods.

PropertyValueCitations
Molecular Formula C₅H₈O₃[1][2][3]
Molecular Weight 116.12 g/mol [1][2][3]
CAS Number 168395-26-4[3]
Appearance Colorless to slight yellow liquid[2][4]
Boiling Point 128-129 °C at 13 mmHg[4]
Density ~1.209 g/mL at 25 °C[4]
Solubility Soluble in water, chloroform, and ethyl acetate[4]

Role in Pharmaceutical Synthesis

The tetrahydrofuran (THF) ring is a prevalent structural motif in numerous natural products and FDA-approved drugs, valued for its ability to enhance hydrophilicity, metabolic stability, and biological activity. This compound, as a chiral precursor, is instrumental in the synthesis of complex molecules where specific stereochemistry is essential for therapeutic action.

Contemporary research highlights its application in the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which are being explored for their potential as medicaments. The precise stereochemistry at the 3-position of the tetrahydrofuran ring is often critical for the biological activity of these compounds.

Experimental Protocols: Synthesis Pathways

The enantioselective synthesis of tetrahydrofuran derivatives is a key area of research. One common strategy involves the reduction of chiral lactone carboxylic acids. Below is a representative two-step protocol for the synthesis of a chiral tetrahydrofuran derivative from a corresponding lactone carboxylic acid, based on established methodologies.

Step 1: Reduction of Carboxylic Acid to Lactone Alcohol

This initial step selectively reduces the carboxylic acid group while preserving the lactone ring.

Materials:

  • 2-(S)-lactone carboxylic acid

  • Borane dimethyl sulfide complex (BH₃·Me₂S)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Dissolve the 2-(S)-lactone carboxylic acid (1.0 eq) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0-4 °C using an ice bath.

  • Add borane dimethyl sulfide complex (BH₃·Me₂S, ~1.1 eq) dropwise to the stirred solution over a period of 20 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (~23 °C) and stir for 1.5 to 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess borane complex by slowly adding methanol at low temperature.

  • Remove the solvents under reduced pressure to yield the crude lactone alcohol, which can be purified by flash chromatography.

Step 2: Reduction of Lactone Alcohol to Tetrahydrofuran Derivative

Further reduction of the lactone alcohol yields the target tetrahydrofuran derivative. This step would typically involve a stronger reducing agent or different reaction conditions to open and reduce the lactone ring.

Synthesis Workflow Visualization

The following diagram illustrates a generalized synthetic pathway from a chiral lactone precursor to a functionalized tetrahydrofuran derivative, highlighting the key transformations.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product Start Chiral Lactone Carboxylic Acid Intermediate Lactone Alcohol Start->Intermediate 1. Selective Reduction (e.g., BH₃·Me₂S, THF) Product (S)-Tetrahydrofuran Derivative Intermediate->Product 2. Lactone Reduction & Further Modification

Caption: Synthetic pathway from a chiral lactone to a tetrahydrofuran derivative.

References

Spectroscopic Data and Analysis of (S)-Tetrahydrofuran-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-Tetrahydrofuran-3-carboxylic acid (Molecular Formula: C₅H₈O₃, Molecular Weight: 116.12 g/mol ). Due to the limited availability of complete, published experimental spectra for this specific compound in public databases, this document outlines the predicted spectroscopic characteristics based on fundamental principles and data from analogous structures. It is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, identification, and characterization of small organic molecules.

Predicted Spectroscopic Data

The chemical structure of this compound contains a tetrahydrofuran ring, a chiral center at the C3 position, and a carboxylic acid functional group. These features give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted NMR data are based on standard chemical shift values for tetrahydrofuran derivatives and carboxylic acids. Spectra are typically recorded in deuterated solvents such as Chloroform-d (CDCl₃) or DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H1 (-COOH)10.0 - 13.0Broad Singlet1H
H3 (CH-COOH)2.9 - 3.2Multiplet1H
H4 (CH₂)2.0 - 2.4Multiplet2H
H2, H5 (O-CH₂)3.7 - 4.1Multiplet4H

Note: The protons on the tetrahydrofuran ring (H2, H3, H4, H5) form a complex spin system, and their signals are expected to be multiplets due to geminal and vicinal coupling.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C=O)170 - 180
C3 (CH-COOH)40 - 50
C4 (CH₂)25 - 35
C2, C5 (O-CH₂)65 - 75
Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band due to strong hydrogen bonding and a prominent C=O stretching band.[1][2]

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)BondIntensity
Carboxylic Acid3300 - 2500O-H StretchStrong, Very Broad
Alkyl3000 - 2850C-H StretchMedium
Carbonyl1730 - 1700C=O StretchStrong, Sharp
Ether / Acid1320 - 1000C-O StretchStrong
Carboxylic Acid960 - 900O-H BendMedium, Broad
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of carboxylic acids typically shows a molecular ion peak, which may be weak, and characteristic fragmentation patterns.[3]

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z ValuePredicted FragmentNotes
116[C₅H₈O₃]⁺•Molecular Ion (M⁺•)
99[M - •OH]⁺Loss of hydroxyl radical
71[M - •COOH]⁺Loss of carboxyl radical
70[C₄H₆O]⁺•Loss of formic acid (HCOOH) via rearrangement
45[COOH]⁺Carboxyl fragment

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic acid like this compound.

NMR Sample Preparation and Analysis
  • Sample Weighing : Accurately weigh 5-25 mg of the compound for ¹H NMR or 20-100 mg for ¹³C NMR.[4][5]

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, D₂O).[5][6]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, small vial.[4][5] Gentle vortexing or sonication can aid dissolution.

  • Filtration : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard : If the solvent residual peak is not used for calibration, add a small amount of an internal standard like TMS (for organic solvents).[5]

  • Analysis : Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, tuning the probe, and shimming the magnetic field to achieve homogeneity.[4] Finally, acquire the spectrum using appropriate pulse sequences.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation : Grind 1-2 mg of the solid sample finely in an agate mortar.

  • Mixing : Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr). Mix and grind the two solids together thoroughly to ensure a homogenous mixture and reduce particle size.[7]

  • Pellet Formation : Transfer the powder to a pellet-forming die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.[7]

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction : The sample is typically introduced into the ion source after separation by Gas Chromatography (GC-MS) or as a pure compound via a direct insertion probe.[8] The sample must be volatile or thermally stable enough to be vaporized in the vacuum of the instrument.[9]

  • Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[9][10] This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and often induces extensive fragmentation.[8][10]

  • Mass Analysis : The newly formed ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an unknown chemical compound using the spectroscopic methods discussed.

Spectroscopic_Workflow General Workflow for Spectroscopic Structure Elucidation cluster_start cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_end Unknown Unknown Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Unknown->NMR IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS NMR_Data Connectivity & Carbon Skeleton NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Structure Elucidation.

References

A Technical Guide to the Chirality and Enantiomeric Purity of (S)-Tetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in the synthesis of a variety of pharmacologically active molecules. Its defined stereochemistry is often crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Therefore, the ability to accurately determine and control its enantiomeric purity is of paramount importance in drug development and manufacturing. This guide provides an in-depth overview of the synthesis, chiral properties, and analytical methodologies for assessing the enantiomeric purity of this compound.

Synthesis and Control of Chirality

The synthesis of enantiomerically pure this compound typically relies on starting from a readily available chiral precursor, a strategy often referred to as the "chiral pool" approach. This method leverages the inherent chirality of natural products to build the desired stereocenter.

A common precursor for the synthesis of the (S)-enantiomer is L-malic acid.[2] The synthetic strategy involves the reduction of the carboxylic acid functionalities and subsequent cyclization to form the tetrahydrofuran ring, preserving the stereochemistry at the key carbon atom.[2][3] The use of achiral starting materials followed by chiral resolution, where the racemic mixture is separated into individual enantiomers, is another viable but often less efficient strategy.[4][5]

dot

cluster_synthesis Synthesis from Chiral Pool L_Malic_Acid L-Malic Acid (Chiral Precursor) Diester Diester Intermediate L_Malic_Acid->Diester Esterification Diol Chiral Diol Diester->Diol Reduction (e.g., NaBH4) S_THF_Acid This compound Diol->S_THF_Acid Cyclization cluster_workflow Workflow for Enantiomeric Purity by Chiral HPLC SamplePrep Sample Preparation (Dissolve & Filter) Injection HPLC Injection SamplePrep->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Analysis Data Analysis (Peak Integration) Chromatogram->Analysis Result Calculate % ee Analysis->Result cluster_resolution Logical Flow of Chiral Resolution Racemic Racemic Mixture ((R)-Acid + (S)-Acid) Diastereomers Diastereomeric Salt Mixture ((R,R)-Salt + (S,R)-Salt) Racemic->Diastereomers ChiralBase Chiral Resolving Agent (e.g., (R)-Base) ChiralBase->Diastereomers Separation Physical Separation (e.g., Crystallization) Diastereomers->Separation Salt_SR Isolated (S,R)-Salt Separation->Salt_SR Salt_RR Isolated (R,R)-Salt Separation->Salt_RR Acidification_S Acidification Salt_SR->Acidification_S Acidification_R Acidification Salt_RR->Acidification_R S_Acid Pure (S)-Acid Acidification_S->S_Acid R_Acid Pure (R)-Acid Acidification_R->R_Acid

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (S)-Tetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its stereodefined structure is incorporated into various pharmacologically active molecules, making its efficient and enantiomerically pure synthesis a topic of significant interest. These application notes provide a summary of synthetic strategies and a detailed protocol for the preparation of this compound.

The enantioselective synthesis of 3-substituted tetrahydrofurans can be broadly approached through two main strategies: chiral pool synthesis and asymmetric catalysis . Chiral pool synthesis utilizes readily available, inexpensive enantiopure starting materials, such as amino acids or carbohydrates, where the desired stereocenter is already established. Asymmetric catalysis, conversely, creates the chiral center from a prochiral substrate using a chiral catalyst or reagent.

Comparative Data of Enantioselective Methods

Various methods have been developed for the synthesis of chiral 3-substituted tetrahydrofuran derivatives. The following table summarizes key quantitative data from representative approaches, providing a comparative overview of their effectiveness.

Starting MaterialMethod / CatalystProductYield (%)Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr)Reference
Dihydro-3(2H)-furanoneBiocatalysis (Alcohol Dehydrogenase PED)(S)-3-Hydroxytetrahydrofuran74.790% ee[1]
L-Aspartic AcidChiral Pool Synthesis (Multi-step)(S)-3-Amino Tetrahydrofuran HClHigh>99% ee[2][3]
γ,δ-Unsaturated AlcoholsCu-catalyzed Henry Reaction / Iodocyclization2,5-Polysubstituted TetrahydrofuransHighUp to 97% ee[4]
O-AlkynonesNi-catalyzed Asymmetric Reductive CyclizationFunctionalized Chiral TetrahydrofuransUp to 99>99:1 er[5]
γ-Hydroxy AlkenesPalladium-catalyzed CyclizationSubstituted TetrahydrofuransN/AUp to >20:1 dr[6]

Experimental Protocols

Protocol 1: Chiral Pool Synthesis of this compound from L-Aspartic Acid

This protocol outlines a plausible multi-step synthesis starting from the readily available and inexpensive chiral building block, L-aspartic acid. The key transformations involve the conversion of the amino group to a hydroxyl group, reduction of the carboxylic acids, and subsequent cyclization and oxidation to yield the target molecule. This route leverages the inherent stereochemistry of the starting material to ensure the desired (S)-configuration in the final product.[2][3]

Logical Workflow for Synthesis from L-Aspartic Acid

G cluster_0 Phase 1: Functional Group Transformation cluster_1 Phase 2: Reduction & Cyclization cluster_2 Phase 3: Final Oxidation A L-Aspartic Acid B (S)-2-Hydroxysuccinic Acid (L-Malic Acid) A->B  Step 1: Diazotization C Dimethyl (S)-2-hydroxysuccinate B->C  Step 2: Esterification D (S)-Butane-1,2,4-triol C->D  Step 3: Reduction (e.g., BH3-DMS) E Protected (S)-Tetrahydrofuran-3-ol D->E  Step 4: Cyclization (e.g., TsCl, Base) F (S)-Tetrahydrofuran-3-ol E->F  Step 5: Deprotection G This compound F->G  Step 6: Oxidation (e.g., Jones) G cluster_0 Chiral Pool Synthesis cluster_1 Asymmetric Synthesis A Enantiopure Starting Material (e.g., L-Aspartic Acid) B Functional Group Interconversion A->B C Cyclization & Modification B->C Target (S)-Tetrahydrofuran -3-carboxylic Acid C->Target D Prochiral Substrate (e.g., Unsaturated Alcohol) E Asymmetric Reaction (Chiral Catalyst/Reagent) D->E F Enantioenriched Intermediate E->F F->Target

References

(S)-Tetrahydrofuran-3-carboxylic Acid: A Versatile Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of a wide array of pharmaceutical agents. Its rigid tetrahydrofuran ring and the presence of a stereocenter at the C3 position make it an ideal scaffold for introducing chirality and specific spatial arrangements in target molecules, particularly in the development of antiviral and anticancer therapies.

Applications in Drug Synthesis

The primary application of this compound and its derivatives lies in the synthesis of antiviral drugs, most notably HIV protease inhibitors. It serves as a key component in the synthesis of Amprenavir and its prodrug Fosamprenavir , where the (3S)-tetrahydrofuranyl moiety is crucial for binding to the active site of the HIV protease enzyme. The tetrahydrofuran ring is known to enhance the potency of these inhibitors.[1][2][3]

Beyond HIV therapeutics, derivatives of this compound, such as (S)-3-hydroxytetrahydrofuran, are employed in the synthesis of kinase inhibitors for cancer therapy. For instance, it is a building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors.[4] The versatility of this chiral synthon also extends to the potential development of inhibitors for other viral diseases, including Hepatitis C.

Key Synthetic Transformations

This compound can be utilized in synthesis through two main strategies: direct functionalization of the carboxylic acid group or its conversion to other key intermediates, such as (S)-3-hydroxytetrahydrofuran.

Amide Bond Formation

The carboxylic acid moiety can be directly coupled with various amines to form amide bonds. This is a common strategy for incorporating the chiral tetrahydrofuran scaffold into a larger molecule. The activation of the carboxylic acid is typically achieved using standard coupling agents.

Activation of Carboxylic Acid for Amide Coupling

STCA (S)-Tetrahydrofuran- 3-carboxylic Acid Active_Ester Activated Intermediate (e.g., O-acylisourea, HOBt ester) STCA->Active_Ester Activation Amide Amide Product Active_Ester->Amide Nucleophilic Attack Amine R-NH2 Amine->Amide Coupling_Agent Coupling Agent (EDC, DCC, etc.) Coupling_Agent->Active_Ester Additive Additive (HOBt, DMAP) Additive->Active_Ester

Caption: General workflow for amide bond formation.

Ester and Carbamate Formation

This compound can be reduced to (S)-3-hydroxytetrahydrofuran. This alcohol derivative is a key intermediate, particularly in the synthesis of Amprenavir, where it is used to form a carbamate linkage. The hydroxyl group is typically activated, for example, by reaction with N,N'-disuccinimidyl carbonate, to form a reactive intermediate that readily couples with an amine.[2][5][6]

Synthesis of Amprenavir Intermediate

S3HTHF (S)-3-Hydroxytetrahydrofuran Active_Carbonate (S)-3-Tetrahydrofuranyl- N-succinimidyl carbonate S3HTHF->Active_Carbonate Activation Amprenavir_Precursor Amprenavir Precursor Active_Carbonate->Amprenavir_Precursor Coupling Amine_Intermediate Amprenavir Amine Intermediate Amine_Intermediate->Amprenavir_Precursor DSC N,N'-Disuccinimidyl Carbonate DSC->Active_Carbonate Base Base (e.g., Et3N) Base->Active_Carbonate

Caption: Carbamate formation in Amprenavir synthesis.

Quantitative Data from Synthetic Applications

The following tables summarize quantitative data from various synthetic procedures utilizing this compound and its derivatives.

Table 1: Amide Coupling Reactions

Carboxylic Acid DerivativeAmineCoupling SystemSolventYield (%)Reference
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideEDC, DMAP, HOBt (cat.)Acetonitrile72[7]
General Carboxylic AcidGeneral AmineEDC, HOBt, DIPEADMF or DCMGood to Excellent[8]

Table 2: Synthesis of Amprenavir and Intermediates

Starting MaterialReactionProductYield (%)Reference
(S)-3-hydroxytetrahydrofuranActivation with N,N'-disuccinimidyl carbonate(S)-3-tetrahydrofuranyl-N-succinimidyl carbonateNot specified[5]
Activated (S)-3-hydroxytetrahydrofuran carbonateCoupling with amine intermediateAmprenavir precursor (127)85[2]
Amprenavir precursor (127)Nitro group reductionAmprenavir (98)90[2]
Amine (118)Coupling with activated (S)-3-hydroxytetrahydrofuranAmprenavir (98)50 (overall from 51)[2]

Experimental Protocols

Protocol 1: General Amide Bond Formation using EDC/HOBt

This protocol describes a general procedure for the coupling of a carboxylic acid, such as this compound, with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add the this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a weak acid solution (e.g., 1N HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[7][8]

Protocol 2: Synthesis of (S)-3-Tetrahydrofuranyl-N-succinimidyl carbonate (Intermediate for Amprenavir)

This protocol outlines the activation of (S)-3-hydroxytetrahydrofuran, a derivative of this compound, to form a key intermediate for carbamate formation in the synthesis of Amprenavir.[5]

Materials:

  • (S)-3-hydroxytetrahydrofuran (1.0 equiv, e.g., 0.2 g, 2.3 mmol)

  • N,N'-Disuccinimidyl carbonate (DSC) (1.5 equiv, e.g., 0.9 g, 3.4 mmol)

  • Triethylamine (TEA) (3.0 equiv, e.g., 0.9 mL, 6.8 mmol)

  • Anhydrous Acetonitrile (e.g., 7 mL)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a magnetically stirred solution of (S)-3-hydroxytetrahydrofuran in dry acetonitrile, add dry triethylamine followed by N,N'-disuccinimidyl carbonate at room temperature.

  • Stir the mixture for 4 hours.

  • Pour the reaction mixture into ethyl acetate.

  • Wash the ethyl acetate layer with saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the organic extract under reduced pressure to give the crude product, which can be further purified if necessary.[5] The resulting activated carbonate is then ready for coupling with the appropriate amine intermediate of Amprenavir.[2]

References

Application Notes and Protocols: (S)-Tetrahydrofuran-3-carboxylic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in the synthesis of complex pharmaceutical intermediates. Its stereochemically defined structure and versatile carboxylic acid functionality make it a crucial component in the development of various active pharmaceutical ingredients (APIs), particularly in the field of antiviral therapeutics. The tetrahydrofuran motif is present in numerous biologically active compounds, and utilizing a pre-functionalized, enantiomerically pure building block like this compound offers a significant advantage in streamlining synthetic routes and ensuring the stereochemical integrity of the final drug substance.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. The protocols focus on two primary transformations: the reduction to (S)-3-hydroxytetrahydrofuran, a key precursor for HIV protease inhibitors, and the esterification to its methyl ester, a common intermediate for further elaboration.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its conversion to (S)-3-hydroxytetrahydrofuran. This alcohol is a critical intermediate in the synthesis of several antiretroviral drugs, most notably the HIV protease inhibitors Amprenavir and its prodrug, Fosamprenavir.[1][2] In these drugs, the (S)-tetrahydrofuran-3-yl moiety is incorporated as a carbamate group, which plays a crucial role in the binding of the inhibitor to the HIV protease enzyme.

The general synthetic strategy involves the activation of the hydroxyl group of (S)-3-hydroxytetrahydrofuran, often as a carbonate, followed by coupling with the core amine structure of the drug molecule.[3]

Experimental Protocols

Reduction of this compound to (S)-3-hydroxytetrahydrofuran

The reduction of the carboxylic acid to the corresponding primary alcohol is a key transformation. Borane-dimethyl sulfide complex (BMS) is an effective and commonly used reagent for this purpose due to its high reactivity towards carboxylic acids.[4][5]

Reaction Scheme:

G reactant This compound product (S)-3-hydroxytetrahydrofuran reactant->product Reduction reagent BH3·S(CH3)2 (BMS) THF

Caption: Reduction of this compound to (S)-3-hydroxytetrahydrofuran.

Protocol:

A general procedure for the reduction of a carboxylic acid to an alcohol using borane-dimethyl sulfide complex is as follows.[6][7]

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BMS, typically 10 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF (approximately 10 volumes relative to the carboxylic acid).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add borane-dimethyl sulfide complex (BMS) (typically 1.0 - 1.5 eq) dropwise to the stirred solution. Caution: Hydrogen gas is evolved during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Stir the mixture for an additional 30 minutes at room temperature.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-3-hydroxytetrahydrofuran.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Quantitative Data:

While a specific literature value for the direct reduction of this compound was not identified, similar reductions of carboxylic acids to alcohols using BMS typically proceed in high yields.

ParameterExpected Value
Yield > 85%
Purity > 95% (after purification)
Esterification of this compound

Esterification is a common transformation to protect the carboxylic acid or to activate it for further reactions. The following protocol describes the synthesis of methyl (S)-tetrahydrofuran-3-carboxylate.

Reaction Scheme:

G reactant This compound product Methyl (S)-tetrahydrofuran-3-carboxylate reactant->product Esterification reagent Methanol Acid Catalyst (e.g., H2SO4) G cluster_0 Preparation of Key Intermediates cluster_1 Final Synthesis A This compound B (S)-3-hydroxytetrahydrofuran A->B Reduction C Activated (S)-3-hydroxytetrahydrofuran (e.g., N-oxysuccinimidyl carbonate) B->C Activation E Amprenavir C->E Coupling D Core Amine Moiety D->E Coupling

References

Application Notes and Protocols: Derivatization of (S)-Tetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery. Its tetrahydrofuran ring is a privileged scaffold found in numerous biologically active molecules, including several approved drugs. The carboxylic acid group offers a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives such as esters and amides. These modifications are crucial for modulating physicochemical properties, improving pharmacokinetic profiles, and exploring structure-activity relationships (SAR) of potential drug candidates.

This document provides detailed application notes and protocols for the common derivatization reactions of the carboxylic acid group of this compound, including esterification, amidation, and conversion to the acid chloride.

Esterification of this compound

Ester derivatives are frequently synthesized to enhance cell permeability, mask polar groups, or develop prodrugs. The most common methods for esterification are the Fischer-Speier esterification and carbodiimide-mediated coupling reactions.

Fischer-Speier Esterification

This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst. It is a straightforward and cost-effective method, particularly for simple, unhindered alcohols.[1][2]

Experimental Protocol: Synthesis of Methyl (S)-Tetrahydrofuran-3-carboxylate

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at reflux (approximately 65 °C) for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to afford the desired methyl ester.

DCC/DMAP Mediated Esterification

For more sensitive or complex alcohols, dicyclohexylcarbodiimide (DCC) mediated esterification in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a mild and efficient alternative.

Experimental Protocol: Synthesis of tert-Butyl (S)-Tetrahydrofuran-3-carboxylate

  • Dissolve this compound (1.0 eq), tert-butanol (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM) (10-20 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with DCM.

  • Combine the filtrate and washings, and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Comparison of Esterification Methods for Carboxylic Acids

MethodReagentsTypical SolventsTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
Fischer-SpeierAlcohol, H₂SO₄ or HClExcess AlcoholReflux4-2460-95[1]
DCC/DMAP CouplingAlcohol, DCC, DMAPDCM, THF0 to RT12-2470-90

Amidation of this compound

Amide bond formation is one of the most important reactions in medicinal chemistry. (S)-Tetrahydrofuran-3-carboxamides are key components in various therapeutic agents. The synthesis of these amides typically requires the activation of the carboxylic acid using a coupling reagent.

Amidation using HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal side reactions and racemization.[3]

Experimental Protocol: Synthesis of an (S)-Tetrahydrofuran-3-carboxamide using HATU

  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF) (10-20 volumes), add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or crystallization.

Amidation using EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is another widely used and cost-effective method for amide bond formation. HOBt acts as an additive to suppress side reactions and minimize racemization.

Experimental Protocol: Synthesis of an (S)-Tetrahydrofuran-3-carboxamide using EDC/HOBt

  • Dissolve this compound (1.0 eq), the desired amine (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF or DCM (10-20 volumes).

  • Cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up the reaction as described in the HATU protocol (Section 2.1, steps 5-6).

  • Purify the crude product by silica gel column chromatography or crystallization.

Table 2: Comparison of Common Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical SolventsTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
HATUNoneDIPEA, TEADMF, DCMRT2-1280-95[3]
EDCHOBt, HOAtDIPEA, TEA, NMMDMF, DCM0 to RT12-2470-90
DCCHOBtDIPEA, TEADCM, THF0 to RT12-2470-85

Formation of (S)-Tetrahydrofuran-3-carbonyl Chloride

The acid chloride is a highly reactive derivative that can be readily converted to a variety of other functional groups, including esters and amides, often with high yields and short reaction times. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.

Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-3-carbonyl Chloride

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases.

  • To this compound (1.0 eq), add thionyl chloride (2.0-3.0 eq) neat or in an inert solvent like DCM at 0 °C.

  • Add a catalytic amount of DMF (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (or stir at room temperature if using oxalyl chloride) for 1-3 hours.

  • Monitor the reaction by observing the cessation of gas evolution.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude (S)-Tetrahydrofuran-3-carbonyl chloride is often used immediately in the next step without further purification.

Visualizing Experimental Workflows

Derivatization_Workflow cluster_start Starting Material cluster_esterification Esterification cluster_amidation Amidation cluster_acid_chloride Acid Chloride Formation start This compound ester_reagents Alcohol, Acid Catalyst (e.g., H₂SO₄) or Alcohol, DCC, DMAP start->ester_reagents Fischer or Coupling amide_reagents Amine, Coupling Reagent (e.g., HATU, EDC/HOBt) start->amide_reagents Coupling ac_reagents SOCl₂ or (COCl)₂ start->ac_reagents ester_product (S)-Tetrahydrofuran-3-carboxylate Ester ester_reagents->ester_product amide_product (S)-Tetrahydrofuran-3-carboxamide amide_reagents->amide_product ac_product (S)-Tetrahydrofuran-3-carbonyl Chloride ac_reagents->ac_product Derivatization_Logic start This compound ester_method1 Fischer Esterification (Alcohol, H⁺) start->ester_method1 ester_method2 Coupling Reaction (Alcohol, DCC, DMAP) start->ester_method2 amide_method Coupling Reaction (Amine, Coupling Reagent) start->amide_method acid_chloride_method Chlorinating Agent (SOCl₂, (COCl)₂) start->acid_chloride_method ester Ester amide Amide acid_chloride Acid Chloride acid_chloride->ester Reaction with Alcohol acid_chloride->amide Reaction with Amine ester_method1->ester ester_method2->ester amide_method->amide acid_chloride_method->acid_chloride

References

Application Notes and Protocols: Asymmetric Synthesis Using (S)-Tetrahydrofuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (S)-Tetrahydrofuran-3-carboxylic acid and its derivatives as versatile chiral building blocks in asymmetric synthesis. The inherent chirality and functionality of these compounds make them valuable starting materials for the synthesis of a wide range of complex molecules, including biologically active compounds such as antiviral nucleoside analogs and key intermediates for vitamin synthesis.

Synthesis of Chiral 2,2-Disubstituted Tetrahydrofuran Derivatives

This compound can be readily converted to chiral lactone carboxylic acids, which serve as key precursors for the synthesis of various enantioenriched 2,2-disubstituted tetrahydrofuran derivatives. These motifs are present in numerous natural products and pharmacologically active compounds.

Logical Workflow for the Synthesis of Chiral Tetrahydrofurans

G cluster_0 Starting Material cluster_1 Key Intermediate cluster_2 Synthetic Routes cluster_3 Direct Reduction cluster_4 Two-Step Sequence S_THF_Acid (S)-Tetrahydrofuran- 3-carboxylic Acid Lactone_Acid Chiral Lactone Carboxylic Acid (2) S_THF_Acid->Lactone_Acid Transformation Direct_Reduction Direct Reduction (BH3·Me2S) Lactone_Acid->Direct_Reduction Route 1 Carboxylic_Reduction 1. Carboxylic Group Reduction (BH3·Me2S) Lactone_Acid->Carboxylic_Reduction Route 2 THF_Alcohol_Triol Mixture of Tetrahydrofuran Alcohol (3) and Triol (4) Direct_Reduction->THF_Alcohol_Triol Lactone_Alcohol Lactone Alcohol (5) Carboxylic_Reduction->Lactone_Alcohol Lactone_Reduction 2. Lactone Reduction (DIBAL-H, Et3SiH, BF3·Et2O) Lactone_Alcohol->Lactone_Reduction Target_THF Target Tetrahydrofuran Derivative (3 or 7) Lactone_Reduction->Target_THF

Caption: Synthetic pathways from this compound.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Chiral 2,2-Disubstituted Tetrahydrofuran Derivatives

This protocol outlines a more selective two-step process involving the initial reduction of the carboxylic acid moiety, followed by the reduction of the lactone.

Step 1: Synthesis of Lactone Alcohols (5a-e) [1]

  • Dissolve the 2-(S)-lactone carboxylic acid (e.g., 2a , 20.8 mmol) in dry THF (15 mL).

  • Cool the solution to 4 °C in an ice bath.

  • Add BH₃·Me₂S (24.0 mmol) dropwise over 20 minutes.

  • Stir the resulting mixture at 23 °C for 1.5-2.0 hours, monitoring the reaction by TLC.

  • Carefully add MeOH (1.25 mL) to quench the excess borane complex.

  • Remove the volatiles under reduced pressure.

  • Purify the residue by flash chromatography to yield the corresponding lactone alcohol.

Step 2: Reduction of Lactone Alcohols to Tetrahydrofuran Derivatives (e.g., 7a, 7b) [1]

  • To a solution of the lactone alcohol (e.g., 5a ) and a proton sponge in dry DCM at 0 °C, add TBDMSCl and stir at room temperature for 16 hours.

  • After standard workup, dissolve the resulting protected lactone alcohol in dry DCM and cool to -78 °C.

  • Add DIBAL-H dropwise and stir for 2 hours.

  • Add Et₃SiH followed by BF₃·Et₂O dropwise and stir for another 2 hours at -78 °C.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • After warming to room temperature, perform a standard aqueous workup.

  • Purify the crude product by flash chromatography to obtain the target tetrahydrofuran derivative.

Quantitative Data
EntrySubstrateProduct (Lactone Alcohol)Yield (%)Product (Tetrahydrofuran)Overall Yield (%)
12a (R=CH₃)5a 747a 48
22b (R=C₂H₅)5b 737b 57
32c (R=Bn)5c 773c 54 (protection-free)
42d (R=CH₂OBn)5d 683d 46 (protection-free)
52e (R=C₂H₄OBn)5e 753e 56 (protection-free)

Synthesis of Chiral 3-Amino-tetrahydrofuran-3-carboxylic Acid Amides

Derivatives of this compound are crucial in medicinal chemistry. Specifically, 3-amino-tetrahydrofuran-3-carboxylic acid amides are synthesized in high optical purity for use as potential therapeutic agents.

Experimental Workflow for Amide Synthesis

G Start (S)-3-Amino-tetrahydrofuran- 3-carboxylic acid derivative (V) Coupling Amide Coupling Reaction Start->Coupling Reactant Amine (IVa) Reactant->Coupling Product Substituted 3-Amino-tetrahydrofuran- 3-carboxylic acid amide (Ia) Coupling->Product Purification Purification Product->Purification Final_Product High Optical Purity Product (ee > 98%) Purification->Final_Product

Caption: Synthesis of chiral 3-amino-tetrahydrofuran-3-carboxylic acid amides.

Experimental Protocol

Protocol 2: Synthesis of Substituted 3-Amino-tetrahydrofuran-3-carboxylic Acid Amides [2]

  • Activate the carboxylic acid of an appropriate (S)-3-amino-tetrahydrofuran-3-carboxylic acid derivative. This can be achieved by forming an acid chloride or using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • In a separate flask, dissolve the desired amine in a suitable aprotic solvent (e.g., DMF, DCM).

  • Add the activated carboxylic acid derivative to the amine solution, often in the presence of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) to neutralize any acid formed.

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Purify the crude product by flash column chromatography or crystallization to obtain the desired amide in high optical purity.

Quantitative Data
Compound ClassOptical Purity (ee%)Reference
Substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides> 96% (preferably > 98%)[2]

Application in the Synthesis of Antiviral Nucleoside Analogs

The chiral tetrahydrofuran core is a key structural motif in many nucleoside analogs that exhibit potent antiviral activity. (S)-3-Hydroxytetrahydrofuran, a direct derivative of this compound, is a crucial precursor for the ribonolactone intermediate in the synthesis of Remdesivir, a drug used in the treatment of viral infections.

Retrosynthetic Analysis of Remdesivir Intermediate

G Remdesivir Remdesivir GS441524 Protected Nucleoside (GS-441524) Remdesivir->GS441524 Phosphoramidation Ribonolactone Ribonolactone Intermediate GS441524->Ribonolactone Glycosylation S_THF_OH (S)-3-Hydroxytetrahydrofuran Ribonolactone->S_THF_OH Oxidation/Protection S_THF_Acid (S)-Tetrahydrofuran- 3-carboxylic Acid S_THF_OH->S_THF_Acid Reduction

Caption: Retrosynthesis of a Remdesivir precursor.

Experimental Protocol

Protocol 3: Synthesis of the Ribonolactone Intermediate for Remdesivir

This protocol describes a plausible route for the synthesis of the key ribonolactone intermediate starting from (S)-3-hydroxytetrahydrofuran.

  • Protection of the Hydroxyl Group: Protect the hydroxyl group of (S)-3-hydroxytetrahydrofuran using a suitable protecting group (e.g., benzyl, silyl) to prevent unwanted side reactions in subsequent steps.

  • Oxidation to the Lactone: Perform an oxidation reaction to convert the protected tetrahydrofuran into the corresponding lactone. Reagents such as RuCl₃/NaIO₄ can be employed for this transformation.

  • Introduction of the Cyano Group and Protected Hydroxyl: This is a multi-step process that involves opening the lactone, introducing the necessary functional groups, and then re-closing the ring to form the desired ribonolactone with the correct stereochemistry. This often involves stereoselective reactions guided by the existing chiral center.

  • Deprotection and Functional Group Manipulations: Selectively deprotect and modify the functional groups as needed to arrive at the final ribonolactone intermediate ready for glycosylation.

Note: The detailed, multi-step synthesis of the ribonolactone intermediate is complex and proprietary in many industrial settings. The above protocol provides a general outline of the key transformations involved.

Synthesis of Chiral Phosphine Ligands

The chiral backbone of this compound derivatives can be incorporated into the structure of phosphine ligands for asymmetric catalysis. These ligands can coordinate to transition metals to create a chiral environment, enabling high enantioselectivity in a variety of chemical transformations.

General Structure of a THF-based Chiral Phosphine Ligand

G cluster_0 Chiral THF Backbone cluster_1 Phosphine Groups O O C1 C O->C1 C2 C C1->C2 C3 C* C2->C3 P1 PR₂ C2->P1 C4 C C3->C4 C4->O P2 PR₂ C4->P2

Caption: A generic chiral phosphine ligand with a THF backbone.

Experimental Protocol

Protocol 4: General Synthesis of a THF-based Diphosphine Ligand

  • Diol Formation: Reduce the carboxylic acid of this compound to the corresponding alcohol, and then convert the ether oxygen to a hydroxyl group through ring-opening, resulting in a chiral diol.

  • Mesylation or Tosylation: Activate the hydroxyl groups of the diol by converting them into good leaving groups, such as mesylates or tosylates.

  • Nucleophilic Substitution with a Phosphide: React the di-mesylated or di-tosylated intermediate with a lithium phosphide (e.g., LiPPh₂) or a similar phosphine nucleophile. This will proceed via an SN2 reaction, typically with inversion of configuration at the stereocenters, to form the desired diphosphine ligand.

  • Purification: Purify the resulting chiral diphosphine ligand using techniques such as column chromatography under an inert atmosphere to prevent oxidation of the phosphine groups.

Quantitative Data

The performance of such ligands is evaluated in specific asymmetric reactions. For example, in a palladium-catalyzed asymmetric allylic alkylation, high enantiomeric excesses can be achieved.

ReactionCatalyst/Ligand SystemSubstrateProduct ee (%)Yield (%)
Asymmetric Allylic AlkylationPd₂(dba)₃ / THF-based Ligand1,3-diphenyl-2-propenyl acetateup to 99> 95
Asymmetric Hydrogenation[Rh(COD)₂]BF₄ / THF-based LigandMethyl (Z)-α-acetamidocinnamate> 99> 99

Note: The data presented here are representative values for high-performance chiral phosphine ligands and may vary depending on the specific ligand structure and reaction conditions.

References

Application Note: Protocols for the Amidation of (S)-Tetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal chemistry. Its derivatives, particularly amides, are key intermediates in the synthesis of various pharmacologically active compounds. The formation of the amide bond from this carboxylic acid is a critical transformation, typically achieved by activating the carboxyl group to facilitate nucleophilic attack by an amine. This document provides detailed protocols for the amidation of this compound using common coupling reagents and summarizes key reaction parameters.

Data Presentation: A Comparative Analysis of Amidation Methodologies

The selection of an appropriate coupling reagent, solvent, and base is crucial for achieving high yields and purity in amide synthesis. While specific quantitative data for the amidation of this compound is not extensively documented in publicly available literature, the following tables provide illustrative data from reactions with structurally similar carboxylic acids to guide methodology selection.

Table 1: Amidation using HATU and Similar Uronium/Aminium Reagents

Carboxylic AcidAmineCoupling SystemSolventReaction Time (h)Yield (%)Reference
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideHATU, DIPEADMF538[1]
General ProtocolGeneral AmineHATU, DIPEADMF0.5 - 1High

Note: HATU is known for fast reaction times and high efficiency, often with reduced racemization.[2]

Table 2: Amidation using Carbodiimide-Based Reagents (EDC)

Carboxylic AcidAmineCoupling SystemSolventReaction Time (h)Yield (%)Reference
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideEDC, HOBt, Et3NDichloroethane48Trace[1]
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideEDC, DMAP, HOBt (cat.), DIPEACH3CN1472[1]
General ProtocolGeneral AmineEDC, HOBtDichloromethane0.5 - 1High

Note: EDC is a widely used, cost-effective coupling reagent. The addition of HOBt or HOAt can suppress side reactions and minimize racemization. The use of DMAP can significantly improve yields in some cases.[1]

Experimental Protocols

These protocols provide a general framework for the amidation of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: Amidation using HATU/DIPEA

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent, which is highly effective for a wide range of amines.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • HATU (1.1 - 1.5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF.

  • Add the desired amine (1.0 - 1.2 eq.) to the solution.

  • Add HATU (1.1 eq.) to the reaction mixture.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.0 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Amidation using EDC/HOBt

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) for the activation of the carboxylic acid.

Materials:

  • This compound

  • Amine (aliphatic or aromatic)

  • EDC hydrochloride (1.1 - 1.5 eq.)

  • HOBt (1.1 eq.)

  • Triethylamine (TEA) or DIPEA (2.0 - 3.0 eq.)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DCM.

  • Add the amine (1.0 - 1.2 eq.) and HOBt (1.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the base (e.g., TEA or DIPEA) (2.0 eq.).

  • Slowly add EDC hydrochloride (1.2 eq.) to the reaction mixture in portions.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. The water-soluble urea byproduct from EDC is largely removed during the aqueous workup.

Visualizations

General Workflow for Amidation

The following diagram illustrates the general experimental workflow for the synthesis of (S)-Tetrahydrofuran-3-carboxamides.

G cluster_setup Reaction Setup cluster_workup Work-up & Purification A This compound + Amine + Solvent B Add Coupling Reagent (e.g., HATU or EDC/HOBt) A->B C Add Base (e.g., DIPEA) Stir at 0°C to RT B->C D Quench Reaction & Dilute with Organic Solvent C->D Monitor by TLC/LC-MS (1-12h) E Aqueous Washes (Acid, Base, Brine) D->E F Dry, Filter & Concentrate E->F G Purification (Column Chromatography) F->G H Final Amide Product G->H

Caption: General workflow for the amidation of this compound.

Activation of Carboxylic Acid with EDC/HOBt

This diagram shows the logical relationship in the activation of a carboxylic acid using the EDC/HOBt system prior to the addition of an amine.

G CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea (Active Intermediate) CarboxylicAcid->O_Acylisourea EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: Activation pathway of a carboxylic acid using the EDC/HOBt coupling system.

References

Application of (S)-Tetrahydrofuran-3-carboxylic Acid in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, prized for its stereochemically defined structure that serves as a versatile scaffold in the design of novel therapeutic agents. Its derivatives, particularly (S)-3-hydroxytetrahydrofuran, are crucial intermediates in the synthesis of several clinically significant drugs, most notably in the field of antiviral therapy. The tetrahydrofuran (THF) motif, often derived from this carboxylic acid, is incorporated into drug molecules to enhance binding affinity to biological targets, improve pharmacokinetic properties, and introduce specific three-dimensional conformations that are critical for pharmacological activity.

One of the most prominent applications of this scaffold is in the development of HIV-1 protease inhibitors . The (S)-tetrahydrofuranyl urethane moiety has been identified as a "potency-enhancing" ligand that can establish crucial hydrogen bonding and van der Waals interactions with the backbone of the HIV-1 protease active site.[1] This interaction is a key strategy to combat drug resistance, as mutations in the active site are less likely to disrupt binding to the conserved backbone structure. A prime example of a drug synthesized using a derivative of this compound is Amprenavir , an FDA-approved HIV-1 protease inhibitor.[2]

Quantitative Data on a Key Derivative: Amprenavir

The following table summarizes the biological activity of Amprenavir, a testament to the successful application of the (S)-tetrahydrofuran scaffold in drug design.

CompoundTargetKi (nM)IC50 (nM)Antiviral Activity (Cell Line)
AmprenavirHIV-1 Protease0.68 - 23MT-4 cells

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific assay conditions. The IC50 range reflects values from different studies.

Experimental Protocols

Detailed methodologies for the synthesis of a key intermediate for HIV protease inhibitors starting from a derivative of this compound and the subsequent biological evaluation are provided below.

Synthesis of (3S)-Tetrahydrofuran-3-yl N-succinimidyl carbonate (A key intermediate for Amprenavir)

This protocol describes the activation of (S)-3-hydroxytetrahydrofuran, a direct derivative of this compound, to form a reactive intermediate for coupling with the core of the protease inhibitor.

Materials:

  • (S)-3-hydroxytetrahydrofuran

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane.

  • Add N,N'-Disuccinimidyl carbonate (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield (3S)-Tetrahydrofuran-3-yl N-succinimidyl carbonate as a white solid.[3]

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol outlines a common method to evaluate the inhibitory activity of compounds against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Test compound (e.g., Amprenavir) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.

  • In a 96-well black microplate, add 2 µL of each test compound dilution. Include a positive control (a known HIV-1 protease inhibitor) and a negative control (DMSO vehicle).

  • Add 88 µL of the HIV-1 protease solution (pre-diluted in assay buffer to the desired concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate solution to each well.

  • Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate used.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Visualizations

Logical Workflow for the Application of this compound in HIV Drug Discovery

G A This compound (Chiral Building Block) B Chemical Modification (e.g., Reduction) A->B C (S)-3-Hydroxytetrahydrofuran (Key Intermediate) B->C D Activation (e.g., with DSC) C->D E (3S)-Tetrahydrofuran-3-yl N-succinimidyl carbonate D->E G Coupling Reaction E->G F Core Amine Fragment of Protease Inhibitor F->G H HIV-1 Protease Inhibitor (e.g., Amprenavir) G->H I Biological Evaluation H->I J HIV-1 Protease Inhibition Assay I->J K Determination of Ki and IC50 values J->K L Lead Optimization K->L

Caption: Workflow from chiral building block to drug candidate evaluation.

Mechanism of Action: Inhibition of HIV-1 Protease

G cluster_virus HIV-infected Cell cluster_drug Inhibitor Action GagPol Gag-Pol Polyprotein Protease HIV-1 Protease (Aspartyl Protease) GagPol->Protease Cleavage MatureProteins Mature Viral Proteins (Structural & Enzymatic) Protease->MatureProteins generates Virion Infectious Virion Assembly MatureProteins->Virion Amprenavir Amprenavir (contains (S)-THF moiety) Amprenavir->Protease Binds to Active Site (Inhibits Cleavage)

Caption: Inhibition of HIV-1 protease by Amprenavir prevents viral maturation.

References

Application Notes and Protocols: (S)-Tetrahydrofuran-3-carboxylic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (S)-Tetrahydrofuran-3-carboxylic acid and its derivatives as a versatile chiral building block in the synthesis of a variety of bioactive molecules. The inherent chirality and functionality of this scaffold make it a valuable starting material for the development of novel therapeutics in oncology, virology, and metabolic diseases.

Application in the Synthesis of Antitumor Agents

This compound derivatives are crucial intermediates in the synthesis of potent antitumor agents. A notable example is the formal synthesis of (S)-SRI-62-834, a compound with recognized antitumor properties. The synthesis leverages the stereochemistry of the tetrahydrofuran ring to construct the final complex molecule.

Quantitative Data for Antitumor Agent Synthesis
Intermediate/ProductSynthesis MethodOverall YieldReference
Chiral Tetrahydrofuran DerivativesTwo-step reduction of lactone carboxylic acid54%[1]
Chiral Tetrahydrofuran DerivativesDirect reduction of lactone carboxylic acid37%[1]
(S)-SRI-62-834 IntermediateFrom corresponding lactone acidNot specified[1][2]
Experimental Protocol: Synthesis of Chiral Tetrahydrofuran Derivatives from Lactone Carboxylic Acids[1][2]

This protocol describes a two-step sequence for the synthesis of chiral tetrahydrofuran derivatives, which are key precursors for antitumor agents like (S)-SRI-62-834.

Step 1: Reduction of Lactone Carboxylic Acid to Lactone Alcohol

  • To a solution of the lactone carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add borane-dimethyl sulfide complex (BH3·SMe2, 2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the corresponding lactone alcohol.

Step 2: Reduction of Lactone Alcohol to Tetrahydrofuran Derivative

  • Dissolve the lactone alcohol (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

  • Add a solution of triethylsilane (Et3SiH, 3.0 eq) and boron trifluoride etherate (BF3·OEt2, 2.0 eq) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired chiral tetrahydrofuran derivative.

Logical Relationship: Formal Synthesis of (S)-SRI-62-834

G A (S)-Lactone Carboxylic Acid B Reduction (e.g., BH3·SMe2) A->B Step 1 C (S)-Lactone Alcohol B->C D Reduction (e.g., Et3SiH, BF3·OEt2) C->D Step 2 E (S)-Tetrahydrofuran Derivative D->E F Multi-step Synthesis E->F G (S)-SRI-62-834 (Antitumor Agent) F->G

Formal synthesis pathway of (S)-SRI-62-834.

Application in the Synthesis of Antiviral Agents

The tetrahydrofuran moiety is a common scaffold in many nucleoside analogues that exhibit potent antiviral activity. This compound can serve as a chiral precursor for the synthesis of the sugar-like portion of these antiviral agents, targeting a range of DNA and RNA viruses.

Quantitative Data for Antiviral Agent Synthesis
Compound ClassTarget VirusActivity (EC50/IC50)Reference
1'-Substituted 4-aza-7,9-dideazaadenosine C-nucleosidesHCV, YFV, DENV-2, Influenza A, Parainfluenza 3, SARS-CoV4.1 µM (HCV)[3]
2′,2′,3′,3′-Tetrafluoro Nucleoside AnalogsHIV, HBV, HCV, Ebola, ZikaNot specified as active[4]
Experimental Protocol: General Synthesis of Nucleoside Analogues via Mitsunobu Coupling[4]

This protocol outlines a general method for the coupling of a tetrahydrofuran-derived alcohol with a nucleobase, a key step in the synthesis of many antiviral nucleoside analogues.

  • To a stirred solution of the tetrahydrofuran-derived alcohol (1.0 eq), the desired nucleobase (e.g., Boc/benzoyl-protected, 1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the protected nucleoside analogue.

  • Subsequent deprotection steps are carried out according to the specific protecting groups used to yield the final antiviral nucleoside analogue.

Experimental Workflow: Synthesis of Antiviral Nucleoside Analogues

G cluster_0 Chiral Precursor Synthesis cluster_1 Nucleoside Analogue Synthesis A This compound or derivative B Functional Group Manipulation A->B C Tetrahydrofuran-derived Alcohol B->C E Mitsunobu Coupling C->E D Protected Nucleobase D->E F Protected Nucleoside Analogue E->F G Deprotection F->G H Final Antiviral Nucleoside Analogue G->H

General workflow for antiviral nucleoside synthesis.

Application in the Synthesis of Antidiabetic Agents

Derivatives of tetrahydrofuran have been explored in the synthesis of inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[5] Inhibition of PTP1B enhances insulin sensitivity, making it a promising therapeutic target for type 2 diabetes.[5][6]

Quantitative Data for PTP1B Inhibitors
Compound ClassPTP1B Inhibition (IC50)Selectivity over TCPTPReference
Heterocyclic carboxylic acid derivativesVaries>20-fold[7]
Experimental Protocol: General Synthesis of Heterocyclic Carboxylic Acid-Based PTP1B Inhibitors

The synthesis of these inhibitors often involves the coupling of a heterocyclic core, which can be derived from this compound, with various side chains to optimize binding to the PTP1B active site. A general amidation coupling procedure is provided below.

  • To a solution of the tetrahydrofuran-based carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine component (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Upon reaction completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization.

Signaling Pathway: PTP1B Inhibition in Insulin Signaling

G cluster_0 Insulin Signaling Pathway cluster_1 PTP1B Regulation Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS p-IRS (Active) IRS->pIRS PI3K PI3K pIRS->PI3K pIRS->PTP1B Dephosphorylates AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Inhibitor PTP1B Inhibitor (e.g., from Tetrahydrofuran scaffold) Inhibitor->PTP1B Inhibits

PTP1B's role in insulin signaling and its inhibition.

Application in the Synthesis of Anticancer Agents as Lactate Transport Inhibitors

Coumarin-3-carboxylic acid derivatives have been synthesized and identified as inhibitors of monocarboxylate transporter 1 (MCT1), which is crucial for lactate transport in cancer cells.[8][9] By inhibiting lactate efflux, these compounds disrupt the metabolic processes of cancer cells, leading to apoptosis.[8] While not directly synthesized from this compound, the synthetic strategies for these carboxylic acids are relevant to researchers working with similar functional groups.

Quantitative Data for Lactate Transport Inhibitors
Compound ClassTargetCytotoxicity (Cell Lines)Reference
Coumarin-3-carboxylic acid derivativesMCT1Hela, HCT116[8]
N,N-dialkyl carboxy coumarinsMCT1GL261-luc2[9]
Experimental Protocol: Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation[9]
  • A mixture of a substituted salicylaldehyde (1.0 eq) and Meldrum's acid (1.1 eq) is dissolved in a suitable solvent like ethanol.

  • A catalytic amount of a base, such as piperidine or triethylamine, is added to the mixture.

  • The reaction is stirred at room temperature or heated under reflux for 2-4 hours.

  • The reaction mixture is then cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to yield the coumarin-3-carboxylic acid derivative.

Signaling Pathway: Mechanism of Lactate Transport Inhibition in Cancer

cluster_0 Cancer Cell Metabolism cluster_1 Lactate Transport Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Lactate_in Intracellular Lactate Glycolysis->Lactate_in MCT1 MCT1 Transporter Lactate_in->MCT1 Apoptosis Cell Apoptosis Lactate_in->Apoptosis Accumulation leads to Lactate_out Extracellular Lactate MCT1->Lactate_out Inhibitor Coumarin-3-carboxylic Acid Derivative Inhibitor->MCT1 Inhibits

References

Application Notes and Protocols for (S)-Tetrahydrofuran-3-carboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in the fields of medicinal chemistry and drug development. Its stereochemically defined tetrahydrofuran ring is a privileged scaffold found in numerous biologically active molecules, contributing to improved pharmacokinetic and pharmacodynamic properties.[1][2][3] This document provides detailed application notes and experimental protocols for key chemical transformations involving this compound, including esterification, amidation, and reduction.

Esterification of this compound

Esterification of this compound is a fundamental transformation to produce intermediates for further synthetic modifications. A common and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is advantageous as it proceeds under mild, neutral conditions.

Experimental Protocol: Steglich Esterification

This protocol describes the synthesis of a generic alkyl ester of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylaminopyridine) (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude ester can be purified by column chromatography on silica gel.

Reactant/ReagentMolar RatioNotes
This compound1.0Starting material
Alcohol1.2Nucleophile
Dicyclohexylcarbodiimide (DCC)1.1Coupling agent
4-(Dimethylaminopyridine) (DMAP)0.1Catalyst

Experimental Workflow: Esterification

Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound, alcohol, and DMAP in anhydrous DCM cool Cool to 0 °C start->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at room temperature for 12-24h add_dcc->react filter Filter to remove DCU react->filter wash Wash with HCl, NaHCO₃, and Brine filter->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Isolated Ester Product purify->end

A generalized workflow for the esterification of this compound.

Amidation of this compound

The formation of amides from this compound is crucial for the synthesis of many pharmaceutical candidates. A direct condensation reaction with an amine can be achieved using titanium(IV) chloride (TiCl₄) as a mediating agent.

Experimental Protocol: Amidation using TiCl₄

This protocol outlines the synthesis of a generic amide of this compound.

Materials:

  • This compound

  • Amine (e.g., benzylamine, aniline)

  • Titanium(IV) chloride (TiCl₄)

  • Pyridine, anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 1 N solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Screw-capped vial

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a screw-capped vial, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • To this solution, add the desired amine (1.0 eq) followed by TiCl₄ (3.0 eq).

  • Tightly seal the vial and heat the reaction mixture at 85 °C for approximately 2 hours, or until TLC analysis indicates complete consumption of the starting carboxylic acid.

  • Cool the reaction mixture to room temperature and remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Treat the residue with a 1 N HCl solution and extract the product with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • The crude amide can be purified by column chromatography or recrystallization.

Reactant/ReagentMolar RatioNotes
This compound1.0Starting material
Amine1.0Nucleophile
Titanium(IV) chloride (TiCl₄)3.0Mediating agent
Pyridine-Solvent and base

Note: A related synthesis of N-(3-(methylamino)propyl)tetrahydrofuran-2-carboxamide using CaI₂ as a catalyst in toluene at room temperature for 1 hour resulted in a 94% yield, suggesting an alternative milder protocol may be applicable.[4]

Experimental Workflow: Amidation

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and amine in anhydrous pyridine add_ticl4 Add TiCl₄ start->add_ticl4 react Heat at 85 °C for ~2h add_ticl4->react cool Cool to room temperature react->cool remove_pyridine Co-evaporate with toluene cool->remove_pyridine acid_wash Treat with 1N HCl and extract with DCM remove_pyridine->acid_wash dry Dry with Na₂SO₄ acid_wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography/recrystallization concentrate->purify end Isolated Amide Product purify->end

A generalized workflow for the amidation of this compound.

Reduction to (S)-(Tetrahydrofuran-3-yl)methanol

Reduction of the carboxylic acid moiety to a primary alcohol provides a versatile intermediate, (S)-(tetrahydrofuran-3-yl)methanol, which can be used in a variety of subsequent chemical modifications. Borane complexes, such as borane dimethyl sulfide (BH₃·SMe₂) or borane-tetrahydrofuran (BH₃·THF), are effective reagents for this transformation.[2][5]

Experimental Protocol: Reduction with Borane Dimethyl Sulfide

This protocol details the reduction of this compound to its corresponding alcohol.

Materials:

  • This compound

  • Borane dimethyl sulfide complex (BH₃·SMe₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add BH₃·SMe₂ (typically 1.0-1.5 eq) dropwise via an addition funnel over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of anhydrous methanol. Caution: Vigorous gas evolution (hydrogen) will occur.

  • Stir the mixture at room temperature for 2 hours to ensure complete quenching of the excess borane.

  • Pour the reaction mixture into water and extract the product with DCM or EtOAc.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude alcohol can be purified by column chromatography.

Reactant/ReagentMolar RatioNotes
This compound1.0Starting material
Borane dimethyl sulfide (BH₃·SMe₂)1.0 - 1.5Reducing agent
Methanol-Quenching agent

Note: A study on the direct reduction of a related methyl-substituted lactone carboxylic acid with neat BH₃·SMe₂ at room temperature resulted in a mixture of the desired hydroxymethyl tetrahydrofuran alcohol and a triol, with a combined yield of 77%.[6][7]

Experimental Workflow: Reduction

Reduction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous THF cool Cool to 0 °C start->cool add_borane Add BH₃·SMe₂ dropwise cool->add_borane react Stir at room temperature for 8-16h add_borane->react quench Cool to 0 °C and quench with methanol react->quench extract Pour into water and extract with DCM/EtOAc quench->extract wash Wash with water and brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Isolated Alcohol Product purify->end

A generalized workflow for the reduction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: (S)-Tetrahydrofuran-3-carboxylic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-Tetrahydrofuran-3-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Purification Overview

This compound is a chiral building block crucial in the synthesis of various pharmaceutical compounds.[1] Achieving high chemical and enantiomeric purity is critical for its application in drug development. The primary methods for its purification are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

A general workflow for the purification and analysis of this compound is presented below.

Purification Workflow cluster_purification Purification Methods cluster_analysis Purity Analysis Crude Product Crude Product Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation High boiling liquid Recrystallization Recrystallization Crude Product->Recrystallization If solid or can be solidified Column Chromatography Column Chromatography Crude Product->Column Chromatography Complex mixtures Purified Product Purified Product Vacuum Distillation->Purified Product Recrystallization->Purified Product Column Chromatography->Purified Product HPLC HPLC Purified Product->HPLC Chemical & Enantiomeric Purity GC GC Purified Product->GC Chemical Purity NMR NMR Purified Product->NMR Structural Integrity

Caption: General purification and analysis workflow for this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of this compound.

Vacuum Distillation

Q1: My compound is not distilling at the expected temperature. What should I do?

A1:

  • Check the vacuum pressure: Ensure your vacuum pump is pulling a sufficient and stable vacuum. Leaks in the system are a common cause of higher-than-expected boiling points. Check all joints and connections for a proper seal.

  • Verify the thermometer placement: The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Consider impurities: High-boiling impurities can elevate the boiling point of the mixture. A fractional distillation setup may be necessary for better separation.

Q2: The compound seems to be decomposing during distillation. How can I prevent this?

A2:

  • Lower the pressure: A lower vacuum pressure will decrease the boiling point of your compound, reducing the risk of thermal decomposition.

  • Use a lower temperature heating source: A water or oil bath provides more uniform heating than a heating mantle, which can have hot spots.

  • Minimize distillation time: Do not heat the distillation flask for longer than necessary.

Q3: I am observing bumping or uneven boiling. What is the cause and how can I fix it?

A3:

  • Ensure proper stirring: For vacuum distillation, a magnetic stir bar is essential for smooth boiling. Boiling chips are not effective under vacuum.[2]

  • Check for leaks: Air leaks can disrupt the vacuum and cause bumping.

  • Degas the sample: If the crude material contains dissolved solvents, they may boil off suddenly under vacuum. A gradual application of the vacuum can help to remove these volatiles more gently.

Recrystallization

Q1: I can't find a suitable single solvent for recrystallization. What are my options?

A1: A two-solvent system is a good alternative.[3] The ideal pair consists of a "soluble" solvent in which your compound is highly soluble and a "miscible" anti-solvent in which it is poorly soluble. The two solvents must be miscible with each other. A common solvent system for similar compounds is a mixture of n-hexane and tetrahydrofuran (THF).[1]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Add more of the "soluble" solvent: This will decrease the saturation of the solution.

  • Reheat the solution: Ensure the solution is fully dissolved before attempting to cool it again.

  • Cool the solution more slowly: Slow cooling encourages the formation of well-defined crystals rather than an oil.

  • Scratch the inside of the flask: This can provide a surface for nucleation and induce crystallization.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3:

  • Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve your crude product. Excess solvent will keep more of your product in solution upon cooling.

  • Cool the solution thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.

  • Avoid premature crystallization: If crystals form in the hot solution before filtering out insoluble impurities, you will lose product. Keep the solution hot during filtration.

Column Chromatography

Q1: My carboxylic acid is streaking on the TLC plate and the column. How can I get sharp bands?

A1: Carboxylic acids can interact strongly with the silica gel, leading to tailing.

  • Add a small amount of acid to the mobile phase: Adding 0.1-1% of acetic acid or formic acid to your eluent can suppress the deprotonation of the carboxylic acid, leading to sharper peaks and better separation.

  • Consider a different stationary phase: If streaking persists, alumina (basic or neutral) or a reversed-phase silica gel might be more suitable.

Q2: I am having trouble separating my compound from a very similar impurity. What can I do?

A2:

  • Optimize the mobile phase: A systematic trial of different solvent systems with varying polarities is necessary. For reversed-phase chromatography, common mobile phases include mixtures of water with methanol, acetonitrile, or THF.[4]

  • Use a longer column: This increases the surface area for interaction and can improve separation.

  • Try a different stationary phase: Chiral stationary phases are available for separating enantiomers if you are trying to resolve a racemic mixture.[5]

Experimental Protocols

The following are general procedures that should be optimized for your specific sample and desired purity.

Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Use a magnetic stirrer and a heating mantle or oil bath.[2]

  • Procedure: a. Place the crude this compound in the distillation flask with a magnetic stir bar. b. Secure all joints and begin stirring. c. Gradually apply vacuum to the system. d. Once the desired pressure is reached and stable, begin heating the flask gently. e. Collect the fraction that distills at a constant temperature. The boiling point of racemic tetrahydrofuran-3-carboxylic acid is reported to be 128-129 °C at 13 mmHg.[6] f. Once the distillation is complete, cool the system to room temperature before releasing the vacuum.

Recrystallization (Two-Solvent System)
  • Solvent Selection: A good starting point for a two-solvent system could be ethyl acetate (as the soluble solvent) and hexane (as the anti-solvent).

  • Procedure: a. Dissolve the crude product in a minimal amount of hot ethyl acetate.[7] b. While the solution is still hot, add hexane dropwise until a slight cloudiness persists. c. Add a few drops of hot ethyl acetate to redissolve the cloudiness. d. Allow the solution to cool slowly to room temperature. e. Once at room temperature, place the flask in an ice bath to maximize crystallization. f. Collect the crystals by vacuum filtration, washing with a small amount of cold hexane. g. Dry the crystals under vacuum.

Column Chromatography
  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. To improve peak shape, add 0.5% acetic acid to the mobile phase.

  • Procedure: a. Pack a chromatography column with silica gel in the chosen mobile phase. b. Dissolve the crude product in a minimal amount of the mobile phase. c. Load the sample onto the top of the column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC. f. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data

Purification MethodStarting PurityFinal Chemical PurityFinal Optical PurityOverall YieldReference Compound
Thin-Film Distillation Not specified99.2 - 99.4%99.5% e.e.76.3 - 77.4%(R)-Tetrahydrofuran-2-carboxylic acid

Data adapted from a patent for the manufacturing of optically active tetrahydrofuran-2-carboxylic acid.

Logical Relationships in Chiral Purification

The purification of a chiral compound like this compound involves a series of decisions based on the properties of the compound and its impurities. The following diagram illustrates these logical relationships.

Chiral Purification Logic Start Start Assess Crude Purity Assess Crude Purity Start->Assess Crude Purity Impurity Type? Impurity Type? Assess Crude Purity->Impurity Type? Volatile Impurities Volatile Impurities Impurity Type?->Volatile Impurities Different Boiling Points Non-volatile Impurities Non-volatile Impurities Impurity Type?->Non-volatile Impurities Similar Boiling Points Racemic Mixture Racemic Mixture Impurity Type?->Racemic Mixture Enantiomeric Impurity Vacuum Distillation Vacuum Distillation Volatile Impurities->Vacuum Distillation Recrystallization / Chromatography Recrystallization / Chromatography Non-volatile Impurities->Recrystallization / Chromatography Chiral Chromatography / Resolution Chiral Chromatography / Resolution Racemic Mixture->Chiral Chromatography / Resolution Analyze Purity Analyze Purity Vacuum Distillation->Analyze Purity Recrystallization / Chromatography->Analyze Purity Chiral Chromatography / Resolution->Analyze Purity Purity OK? Purity OK? Analyze Purity->Purity OK? Purity OK?->Assess Crude Purity No, Re-purify End End Purity OK?->End Yes

Caption: Decision-making flowchart for selecting a purification method for chiral compounds.

References

Technical Support Center: Synthesis of (S)-Tetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-Tetrahydrofuran-3-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common chiral starting materials include L-aspartic acid and L-methionine.[1] These are often preferred due to their low cost and ready availability, making the process suitable for large-scale production.[1] Other approaches may utilize furan-3-carboxylic acid or chiral lactone carboxylic acids.

Q2: What is a typical overall yield for the synthesis of this compound starting from L-aspartic acid?

A2: The synthesis from L-aspartic acid is reported to have a high overall yield and purity, although specific quantitative yields can vary depending on the optimization of each step.[1] The process involves six steps: acylation, esterification, reduction, cyclization, hydrolysis, and salification.[1]

Q3: Are there chromatographic purification steps involved in the synthesis from L-aspartic acid?

A3: A significant advantage of synthesizing (S)-3-amino tetrahydrofuran hydrochloride (a precursor) from L-aspartic acid or L-methionine is that the process avoids chromatography, which is beneficial for large-scale production.[1]

Q4: What general purification strategies can be used for carboxylic acids like this compound?

A4: For liquid carboxylic acids, a common method involves dissolving the acid in an aqueous alkali solution and extracting it with an organic solvent like diethyl ether to remove neutral and basic impurities. The aqueous layer is then acidified, and the pure acid is extracted with an organic solvent.[2] Solid carboxylic acids can be purified by recrystallization from suitable solvents.[2]

Troubleshooting Guide

Low Overall Yield

Q: My overall yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low overall yield in a multi-step synthesis can result from inefficiencies in one or more reactions. Consider the following troubleshooting steps:

  • Starting Material Quality: Ensure the purity of your starting materials, such as L-aspartic acid. Impurities can interfere with the reactions and lead to side product formation.

  • Reaction Conditions: Each step of the synthesis (acylation, esterification, reduction, cyclization, hydrolysis, and salification) has optimal conditions (temperature, reaction time, stoichiometry). Review and optimize each step individually. For example, reduction steps are often sensitive to temperature and the choice of reducing agent.

  • Incomplete Reactions: Monitor the progress of each reaction using appropriate analytical techniques (e.g., TLC, GC-MS, or NMR) to ensure it goes to completion before proceeding to the next step.

  • Side Product Formation: Identify any major side products. Understanding the structure of these byproducts can provide insight into undesired reaction pathways and help in optimizing conditions to minimize them.

  • Purification Losses: Evaluate your work-up and purification procedures. Significant amounts of product can be lost during extractions, filtrations, or chromatography if not performed optimally.

Below is a decision tree to help troubleshoot low yield issues.

LowYieldTroubleshooting start Low Overall Yield check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions for Each Step check_purity->optimize_conditions Purity OK issue_persists Issue Persists check_purity->issue_persists Impure monitor_reactions Monitor Reaction Completion (TLC, GC-MS, etc.) optimize_conditions->monitor_reactions monitor_reactions->optimize_conditions Incomplete identify_side_products Identify Side Products monitor_reactions->identify_side_products Reactions Complete identify_side_products->optimize_conditions Side Reactions Identified review_purification Review Purification Protocol identify_side_products->review_purification improve_yield Yield Improved review_purification->improve_yield Optimized review_purification->issue_persists No Obvious Losses

Caption: Troubleshooting decision tree for low yield.

Issues with Specific Steps (Synthesis from L-Aspartic Acid)

Q: I am having trouble with the reduction step. What are some common issues and solutions?

A: The reduction of a carboxylic acid or ester to an alcohol is a critical step.

  • Choice of Reducing Agent: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) are typically used. Ensure the chosen reagent is active and used in the correct stoichiometry. Borane complexes can sometimes lead to incomplete reduction or the formation of side products.[3][4]

  • Temperature Control: These reductions are often highly exothermic. Maintain the recommended temperature (e.g., cooling with an ice bath) to prevent side reactions and ensure selectivity.

  • Work-up Procedure: The quenching of the reaction is crucial. Improper quenching can lead to the formation of emulsions or loss of product. Follow the protocol carefully, for example, by slowly adding water and a base.

Q: The cyclization step to form the tetrahydrofuran ring is inefficient. How can I improve this?

A: Intramolecular cyclization to form ethers is typically acid or base-catalyzed.

  • Catalyst: Ensure the correct catalyst is used in the appropriate amount. For acid-catalyzed cyclization, common choices include p-toluenesulfonic acid.[5]

  • Solvent: The choice of solvent can significantly impact the reaction rate. A solvent that allows for the azeotropic removal of water can drive the equilibrium towards product formation.

  • Temperature: The reaction may require heating to proceed at a reasonable rate.[5]

Quantitative Data Summary

The following table summarizes yields for related tetrahydrofuran syntheses, which can serve as a benchmark.

Starting MaterialProductReagents/ConditionsYield (%)Reference
L-malic acid derivative(S)-(+)-3-HydroxytetrahydrofuranNaBH₄, p-toluenesulfonic acid65[6]
Ethyl (S)-4-chloro-3-hydroxybutyrate(S)-(+)-3-HydroxytetrahydrofuranProtection, NaBH₄, cyclization, deprotection85[6]
2,3-dihydrofuran(S)-(+)-3-HydroxytetrahydrofuranAsymmetric borohydride reduction92[6]
1,2,4-trihydroxybutane3-hydroxytetrahydrofuranp-toluenesulfonic acid, 160-180°C91.3[5]
3-hydroxytetrahydrofuran3-oxo-tetrahydrofuranTEMPO, TCCA93.6[5]

Experimental Protocols

General Protocol for the Synthesis of (S)-3-Amino Tetrahydrofuran Hydrochloride from L-Aspartic Acid

This protocol is a generalized procedure based on the described six-step synthesis.[1] Researchers should consult specific literature for detailed experimental parameters.

Step 1: Acylation of L-Aspartic Acid

  • Dissolve L-aspartic acid in an aqueous basic solution (e.g., NaOH).

  • Cool the solution in an ice bath.

  • Slowly add an acylating agent (e.g., benzoyl chloride) and a suitable acid (e.g., phosphoric acid) while maintaining the temperature and pH.

  • Stir for the recommended time until the reaction is complete.

  • Isolate the acylated product.

Step 2: Esterification

  • Suspend the acylated product in an alcohol (e.g., methanol).

  • Add a catalyst (e.g., thionyl chloride or a strong acid) at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Remove the solvent under reduced pressure to obtain the diester.

Step 3: Reduction

  • Dissolve the diester in a suitable anhydrous solvent (e.g., THF).

  • Slowly add a solution of a reducing agent (e.g., borane-tetrahydrofuran complex) at a controlled temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to proceed at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Carefully quench the reaction and work up to isolate the diol.

Step 4: Cyclization

  • Dissolve the diol in a suitable solvent.

  • Add an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to facilitate intramolecular cyclization.

  • Monitor the formation of the tetrahydrofuran ring.

  • Upon completion, neutralize the acid and isolate the cyclized product.

Step 5: Hydrolysis

  • Treat the product from the previous step with a strong acid (e.g., HCl) in water.

  • Heat the mixture to hydrolyze the acyl protecting group.

  • Monitor the reaction until the protecting group is completely removed.

Step 6: Salification and Isolation

  • After hydrolysis, the product is in the form of its hydrochloride salt.

  • Isolate the (S)-3-amino tetrahydrofuran hydrochloride by crystallization or precipitation.

  • The carboxylic acid can then be obtained through further synthetic modifications.

Experimental Workflow Visualization

SynthesisWorkflow A L-Aspartic Acid B Acylation A->B C Esterification B->C D Reduction C->D E Cyclization D->E F Hydrolysis E->F G (S)-3-Amino Tetrahydrofuran Hydrochloride F->G H Further Modification G->H I (S)-Tetrahydrofuran-3- carboxylic acid H->I

Caption: Synthesis workflow from L-Aspartic Acid.

References

Technical Support Center: Synthesis of (S)-Tetrahydrofuran-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of (S)-Tetrahydrofuran-3-carboxylic acid and its derivatives.

Troubleshooting Guides

Problem 1: Low yield of the desired this compound derivative due to the formation of a triol byproduct.

Question: During the reduction of a lactone carboxylic acid precursor to obtain a substituted (S)-tetrahydrofuran-3-methanol derivative, a significant amount of a triol byproduct is observed, lowering the overall yield. How can this be mitigated?

Answer: This is a common issue arising from the over-reduction of the intermediate lactone. The choice of reducing agent and reaction conditions are critical to minimize this side reaction.

Troubleshooting Steps:

  • Reagent Selection: Strong reducing agents like borane dimethyl sulfide complex (BH₃·Me₂S) can lead to the formation of significant amounts of the triol. Consider using a milder or more sterically hindered reducing agent.

  • Two-Step Reduction: A more controlled approach is a two-step reduction. First, selectively reduce the carboxylic acid to an alcohol, forming a lactone alcohol intermediate. Then, in a separate step, reduce the lactone to the desired tetrahydrofuran derivative.

  • Temperature Control: Perform the reduction at a lower temperature to improve selectivity.

  • Stoichiometry of the Reducing Agent: Carefully control the stoichiometry of the reducing agent to avoid excess that can lead to over-reduction.

Quantitative Data on Reduction Strategies:

Starting MaterialReduction MethodDesired ProductYield of Desired ProductTriol ByproductYield of Triol Byproduct
(S)-lactone carboxylic acidDirect reduction with BH₃·Me₂S(S)-tetrahydrofuran alcohol~37%(S)-triol~40%
(S)-lactone carboxylic acidTwo-step (1. BH₃·Me₂S; 2. DIBAL-H, Et₃SiH/BF₃·Et₂O)(S)-tetrahydrofuran alcohol54% (overall)-Not reported as major
Problem 2: Formation of diastereomers, leading to low diastereoselectivity.

Question: The synthesis of a substituted tetrahydrofuran derivative is resulting in a mixture of diastereomers with a low diastereomeric ratio (dr). How can the diastereoselectivity be improved?

Answer: Achieving high diastereoselectivity is a common challenge and is highly dependent on the specific reaction, substrate, and conditions.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: In metal-catalyzed reactions (e.g., palladium-catalyzed cyclizations), the choice of catalyst and ligand is crucial. For instance, high diastereoselectivities (up to >20:1) have been achieved in some palladium-catalyzed syntheses of substituted tetrahydrofurans.

  • Solvent Optimization: The polarity and coordinating ability of the solvent can influence the transition state of the cyclization. Screen a range of solvents to find the optimal one for your reaction.

  • Temperature Adjustment: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Substrate Control: The stereochemistry of the starting material can direct the stereochemical outcome of the reaction. Ensure the stereochemical purity of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of racemization when working with this compound derivatives, and how can it be prevented?

A1: Racemization can be a significant issue, particularly at chiral centers alpha to a carbonyl group. The primary cause is often exposure to basic conditions, which can lead to deprotonation and subsequent reprotonation, resulting in a loss of stereochemical integrity. To prevent racemization, it is advisable to avoid strongly basic conditions, especially at elevated temperatures. If a basic step is necessary, consider using a non-nucleophilic, sterically hindered base and maintaining a low reaction temperature.

Q2: During the oxidation of a precursor to this compound, I am observing ring-opened byproducts. What causes this and how can I avoid it?

A2: Over-oxidation can lead to the cleavage of the tetrahydrofuran ring. This is more likely to occur with harsh oxidizing agents or prolonged reaction times. To avoid this, consider using milder and more selective oxidizing agents. Monitoring the reaction closely by techniques like TLC or LC-MS can help in quenching the reaction at the optimal time to prevent the formation of ring-opened impurities.

Q3: I am synthesizing a derivative of this compound that contains an amino group, and I am seeing an unexpected side product with a mass increase of 70 Da. What could be the cause?

A3: If you are using tetrahydrofuran (THF) as a solvent, a common impurity is 4-hydroxybutanal, which can accumulate during storage. This aldehyde can react with primary and secondary amines to form an adduct, leading to the observed mass increase of 70 Da. To avoid this, use freshly distilled or inhibitor-stabilized THF, especially when working with amine-containing compounds.

Experimental Protocols

Protocol 1: Two-Step Reduction of a Lactone Carboxylic Acid to a Tetrahydrofuran Alcohol Derivative

This protocol is designed to minimize the formation of triol byproducts.

Step 1: Reduction of the Carboxylic Acid to a Lactone Alcohol

  • Dissolve the (S)-lactone carboxylic acid in dry THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane dimethyl sulfide complex (BH₃·Me₂S) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure and purify the resulting lactone alcohol by flash chromatography.

Step 2: Reduction of the Lactone Alcohol to the Tetrahydrofuran Alcohol

  • Dissolve the purified lactone alcohol in dry dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add diisobutylaluminium hydride (DIBAL-H) dropwise, followed by triethylsilane (Et₃SiH) and boron trifluoride diethyl etherate (BF₃·Et₂O).

  • Stir the reaction at -78 °C until the lactone alcohol is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium potassium tartrate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final tetrahydrofuran alcohol derivative by flash chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Selective Carboxylic Acid Reduction cluster_step2 Step 2: Lactone Reduction start1 Lactone Carboxylic Acid op1 1. BH3·Me2S, THF, 0°C to RT 2. Quench with Methanol start1->op1 prod1 Lactone Alcohol op1->prod1 pur1 Flash Chromatography prod1->pur1 op2 1. DIBAL-H, Et3SiH, BF3·Et2O, DCM, -78°C 2. Quench pur1->op2 Purified Intermediate prod2 Tetrahydrofuran Alcohol op2->prod2 pur2 Flash Chromatography prod2->pur2

Caption: Workflow for the two-step reduction to minimize triol formation.

side_reactions cluster_side Potential Side Reactions main_path Desired Synthesis Pathway sr1 Over-reduction (Triol Formation) main_path->sr1 sr2 Racemization main_path->sr2 sr3 Ring Opening main_path->sr3 sr4 Isomer Formation (Diastereomers/Regioisomers) main_path->sr4

Caption: Common side reactions in the synthesis of tetrahydrofuran derivatives.

Technical Support Center: Optimization of (S)-Tetrahydrofuran-3-carboxylic acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of (S)-Tetrahydrofuran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of this compound?

A1: The most common methods for esterification of carboxylic acids, which can be applied to this compound, include:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between the carboxylic acid and an alcohol.[1][2][3][4] Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or dry hydrogen chloride (HCl).[1][3] The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove the water that is formed.[4]

  • Steglich Esterification (DCC/DMAP method): This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5] It is a milder method that can be performed at room temperature and is suitable for acid-sensitive substrates.[5]

  • Other Coupling Agents: A variety of other coupling agents can be used to activate the carboxylic acid, such as 1,1'-Carbonyldiimidazole (CDI), or peptide coupling reagents like TBTU, TATU, or COMU.[6]

  • Reaction with Alkyl Halides: The carboxylate salt of the acid can be reacted with an alkyl halide in an SN2 reaction to form the ester.

Q2: How can I improve the yield of my esterification reaction?

A2: To improve the yield of your esterification reaction, consider the following strategies:

  • Shift the Equilibrium: Since Fischer esterification is a reversible reaction, removing water as it forms can significantly increase the yield of the ester.[4] This can be achieved using a Dean-Stark apparatus, molecular sieves, or a dehydrating agent.

  • Use an Excess of a Reactant: Using a large excess of the alcohol (often as the solvent) can also drive the equilibrium towards the product side.[4]

  • Optimize the Catalyst: Ensure you are using an appropriate and effective catalyst for the chosen method. For Fischer esterification, strong acids are typically used.[1][3] For milder conditions, coupling agents are more suitable.[5]

  • Temperature Control: The reaction temperature should be optimized. Higher temperatures can increase the reaction rate, but may also lead to side reactions or decomposition.

Q3: Is there a risk of racemization of the chiral center during the esterification of this compound?

Q4: What are some common impurities I might encounter and how can I remove them?

A4: Common impurities in esterification reactions include:

  • Unreacted Carboxylic Acid and Alcohol: These can often be removed by washing the organic layer with a basic solution (like sodium bicarbonate) to remove the acid, followed by a water wash to remove the excess alcohol.

  • Byproducts from Coupling Agents: If using DCC, the byproduct dicyclohexylurea (DCU) is formed, which is often insoluble in many organic solvents and can be removed by filtration.[5]

  • Water: Residual water can be removed by drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

Final purification is typically achieved by distillation or column chromatography.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Ester Yield Reaction has not reached equilibrium or the equilibrium is unfavorable. - Increase the reaction time. - Use a large excess of the alcohol. - Actively remove water using a Dean-Stark trap or molecular sieves.
Ineffective catalysis. - Ensure the acid catalyst is not old or decomposed. - For DCC/DMAP, ensure reagents are fresh and anhydrous.
Steric hindrance. - Consider using a less bulky alcohol if possible. - A more potent activation method may be required.
Low reaction temperature. - Gradually increase the reaction temperature while monitoring for side products.
Presence of Starting Material in Product Incomplete reaction. - See "Low or No Ester Yield" above.
Inefficient work-up. - Ensure complete neutralization and washing steps. - Optimize the purification method (e.g., distillation conditions, chromatography solvent system).
Formation of Side Products Dehydration of alcohol (especially with tertiary alcohols). - Use milder reaction conditions (lower temperature, less harsh acid catalyst).
Formation of N-acylurea (with DCC). - This can become significant with sterically hindered substrates. Consider alternative coupling agents.
Product is not Pure Inefficient purification. - Optimize distillation conditions (vacuum, temperature). - For chromatography, perform a thorough screen of solvent systems.
Contamination with byproducts. - Identify the byproduct and devise a specific removal strategy (e.g., filtration for DCU, specific washes).

Data Presentation

The following tables provide illustrative data for the optimization of reaction conditions. Note that these are generalized examples and optimal conditions for your specific substrate and alcohol may vary.

Table 1: Illustrative Data for Fischer Esterification of this compound with Ethanol

Entry Catalyst (mol%) Ethanol (equiv.) Temperature (°C) Reaction Time (h) Yield (%)
1H₂SO₄ (5)10801265
2H₂SO₄ (5)20801278
3TsOH (5)20801275
4H₂SO₄ (5)20100885

Table 2: Illustrative Data for DCC/DMAP Esterification of this compound with Benzyl Alcohol

Entry DCC (equiv.) DMAP (mol%) Solvent Temperature (°C) Reaction Time (h) Yield (%)
11.15Dichloromethane25688
21.110Dichloromethane25492
31.210Tetrahydrofuran25490
41.110Dichloromethane01285

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound.

  • Add a large excess of the desired alcohol (e.g., 10-20 equivalents), which can also serve as the solvent.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the alcohol is volatile, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Protocol 2: General Procedure for Steglich Esterification using DCC/DMAP

  • Dissolve this compound in an anhydrous aprotic solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add the desired alcohol (1.0-1.2 equivalents) and a catalytic amount of DMAP (1-10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1-1.3 equivalents) in the same anhydrous solvent and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Remove the DCU by filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 0.5 N HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Select Reactants (this compound, Alcohol) Method Choose Method (Fischer, DCC, etc.) Reactants->Method Setup Reaction Setup (Solvent, Catalyst) Method->Setup Execution Execute Reaction (Temperature, Time) Setup->Execution Monitoring Monitor Progress (TLC, GC) Execution->Monitoring Monitoring->Execution Incomplete Quench Quench Reaction Monitoring->Quench Complete Extraction Extraction & Washing Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Purity Purity Analysis (GC, HPLC) Characterization->Purity

Caption: General workflow for the esterification of this compound.

Troubleshooting_Tree Start Low Ester Yield? CheckReaction Reaction Incomplete? Start->CheckReaction CheckPurity Impure Product? CheckReaction->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Increase Time/Temp - Remove Water - Increase Reactant Excess CheckReaction->OptimizeConditions Yes ImproveWorkup Improve Work-up: - Optimize Washes - Ensure Anhydrous Conditions CheckPurity->ImproveWorkup Yes Success Successful Optimization CheckPurity->Success No ChangeMethod Consider Alternative Method: - Milder Conditions (DCC/DMAP) - Different Catalyst OptimizeConditions->ChangeMethod Still Low Yield OptimizeConditions->Success ChangeMethod->Success ImprovePurification Improve Purification: - Optimize Distillation - Change Chromatography System ImproveWorkup->ImprovePurification ImprovePurification->Success

Caption: Troubleshooting decision tree for esterification optimization.

References

Technical Support Center: Chiral Resolution of Tetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the chiral resolution of tetrahydrofuran-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble achieving high enantiomeric excess (ee%) with diastereomeric salt crystallization. What are the common causes?

A1: Low enantiomeric excess during diastereomeric salt resolution can stem from several factors:

  • Incorrect Resolving Agent: The choice of resolving agent is crucial. The agent must form a stable, crystalline salt with one enantiomer of the acid while the salt of the other enantiomer remains soluble in the chosen solvent.

  • Suboptimal Solvent System: The solvent plays a key role in the differential solubility of the diastereomeric salts. If the solvent is too polar, both salts may remain in solution. If it's too nonpolar, both may precipitate. A systematic screening of various solvents and solvent mixtures is often necessary.[1]

  • Impure Starting Material: The presence of impurities in the racemic tetrahydrofuran-3-carboxylic acid or the resolving agent can interfere with salt formation and crystallization, leading to poor resolution.

  • Equilibration Issues: The formation of the diastereomeric salt is an equilibrium process. Insufficient time or non-optimal temperatures can prevent the selective crystallization of the desired diastereomer.

  • Inadequate Recrystallization: Often, a single crystallization step is insufficient. Multiple recrystallizations are typically required to achieve high optical purity.[2]

Q2: My yield of the desired enantiomer is very low after resolution. How can I improve it?

A2: A low yield is a common challenge. Consider the following to improve recovery:

  • Maximize Initial Precipitation: Optimize the solvent and temperature to ensure the maximum amount of the less-soluble diastereomeric salt crystallizes out in the first step.

  • Mother Liquor Processing: The desired enantiomer isn't just in the crystals; the other enantiomer is in the mother liquor. Don't discard it. You can recover the enriched, opposite enantiomer from the mother liquor and resolve it using the opposing enantiomer of the resolving agent.[2]

  • Efficient Salt Breaking: Ensure the "salt breaking" step (acidification to recover the carboxylic acid and basification to recover the amine resolving agent) is complete. Use appropriate extraction procedures to minimize loss of product into the aqueous or organic layers.

  • Avoid Over-purification: While multiple recrystallizations increase purity, they also lead to material loss at each step. Monitor the ee% after each recrystallization and stop when the desired purity is reached to avoid sacrificing yield unnecessarily.

Q3: Can I use enzymatic resolution for tetrahydrofuran-3-carboxylic acid?

A3: Yes, enzymatic resolution is a viable and often highly selective method.[3] The typical approach is a kinetic resolution of a corresponding ester derivative (e.g., methyl or ethyl ester) using a lipase or protease.[4] The enzyme will selectively hydrolyze one enantiomer of the ester into the carboxylic acid, leaving the other enantiomer as the unreacted ester. These two compounds (acid and ester) can then be separated based on their different chemical properties. The remaining ester can be hydrolyzed chemically to yield the other enantiomer of the acid.[4][5]

Q4: What are the advantages of using a chiral auxiliary like L-menthol?

A4: Forming a diastereomeric ester with a chiral auxiliary like L-menthol offers a powerful alternative to salt formation.[6] The key advantage is that the resulting diastereomeric esters are often more amenable to separation by standard silica gel column chromatography. This can be more practical and scalable than fractional crystallization. After separation, the esters are hydrolyzed to yield the pure enantiomers of the carboxylic acid.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystal formation after adding resolving agent. 1. Solution is too dilute. 2. Inappropriate solvent. 3. Both diastereomeric salts are highly soluble.1. Concentrate the solution carefully. 2. Try a less polar solvent or a mixture of solvents to decrease solubility. 3. Screen a different class of resolving agents (e.g., switch from a simple chiral amine to a chiral amino alcohol).[1]
An oil precipitates instead of crystals. 1. Supersaturation is too high. 2. Presence of impurities. 3. Melting point of the salt is below the crystallization temperature.1. Warm the solution to redissolve the oil and allow it to cool more slowly. Use a seed crystal if available. 2. Purify the starting racemic acid and resolving agent. 3. Lower the crystallization temperature or change the solvent.
Enantiomeric excess (ee%) does not improve with recrystallization. 1. The diastereomeric salts may form a solid solution or conglomerate. 2. The initial resolution did not provide sufficient enrichment.1. Change the solvent system for recrystallization. 2. Re-evaluate the primary resolving agent and crystallization conditions. A different agent may be required.
Enzymatic reaction is slow or stops before 50% conversion. 1. Enzyme inhibition or deactivation. 2. Non-optimal pH or temperature. 3. Poor substrate solubility.1. Ensure the substrate or product is not inhibiting the enzyme. Add fresh enzyme if necessary. 2. Optimize the reaction conditions (pH, temperature) for the specific enzyme used. 3. Add a co-solvent (e.g., t-butanol, MTBE) to improve solubility, ensuring it doesn't denature the enzyme.
Difficulty separating diastereomeric esters by column chromatography. 1. Insufficient difference in polarity between the diastereomers.1. Use a high-performance chromatography system (e.g., HPLC). 2. Screen different mobile phase compositions; a small change in solvent polarity can significantly improve separation. 3. Consider using a different chiral auxiliary that may provide a greater difference in chromatographic behavior.

Quantitative Data Summary

*Table 1: Diastereomeric Salt Resolution of Tetrahydrofuran-2-carboxylic Acid **

Resolving AgentSolventProductOptical Purity (% ee)YieldReference
BrucineEthyl Acetate / Acetonitrile(+)-Acid≥94%51% (of salt)[2]
(+)-EphedrineEthyl Acetate(-)-Acid-59% (of salt)[2]
(S)-(-)-1-PhenylethylamineTetrahydrofuran(R)-(+)-Acid Salt98.0%31%[7]

*Note: Data for the closely related tetrahydrofuran-2-carboxylic acid is presented as a well-documented proxy for classical resolution techniques applicable to the 3-isomer.

*Table 2: Enzymatic Resolution of Racemic Ethyl Tetrahydrofuran-2-carboxylate **

EnzymeMethodProductOptical Purity (% ee)YieldReference
Aspergillus melleus proteaseHydrolysis(R)-Acid93.9%35%[4]

*Note: Data for the ester of the related tetrahydrofuran-2-carboxylic acid illustrates a typical chemoenzymatic approach.

Experimental Protocols & Workflows

Resolution via Diastereomeric Salt Formation

This method relies on the differential solubility of salts formed between the racemic acid and a chiral amine.

Workflow Diagram:

G racemic_acid Racemic THF-3-COOH dissolve Dissolve in Hot Solvent (e.g., Ethyl Acetate) racemic_acid->dissolve resolving_agent Chiral Amine (e.g., (R)-Phenylethylamine) resolving_agent->dissolve cool Cool Slowly & Crystallize dissolve->cool filter Filter cool->filter solid Solid: Diastereomeric Salt ((R)-Acid-(R)-Amine) filter->solid Less Soluble mother_liquor Mother Liquor: Enriched in (S)-Acid Salt filter->mother_liquor More Soluble break_solid Break Salt (Acidify, Extract) solid->break_solid break_liquor Break Salt (Acidify, Extract) mother_liquor->break_liquor enantiomer_R Pure (R)-Enantiomer break_solid->enantiomer_R recover_agent Recover Chiral Amine break_solid->recover_agent enantiomer_S Enriched (S)-Enantiomer break_liquor->enantiomer_S

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Detailed Protocol:

  • Salt Formation: In a suitable flask, dissolve racemic tetrahydrofuran-3-carboxylic acid and approximately 0.5 equivalents of a chiral resolving agent (e.g., (R)-1-phenylethylamine) in a minimal amount of a hot solvent (e.g., ethyl acetate, acetonitrile, or tetrahydrofuran).[2][7]

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the diastereomeric salt of one enantiomer.

  • Recrystallization (Optional but Recommended): To improve optical purity, redissolve the crystals in a minimal amount of hot solvent and recrystallize as in step 2. Repeat until a constant specific rotation or the desired ee% is achieved.[2]

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2.

  • Extraction: Extract the liberated enantiomerically pure carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the pure enantiomer.

  • Recovery: The resolving agent can be recovered from the aqueous layer by basifying and extracting with an organic solvent.

Enzymatic Kinetic Resolution of an Ester Derivative

This technique uses an enzyme to selectively react with one enantiomer of a racemic ester.

Workflow Diagram:

G racemic_ester Racemic Ester of THF-3-COOH enzyme Add Enzyme (e.g., Lipase) in Buffer Solution racemic_ester->enzyme reaction Stir until ~50% Conversion enzyme->reaction separation Separation (e.g., Extraction at different pH) reaction->separation acid_enantiomer (S)-THF-3-COOH separation->acid_enantiomer Hydrolyzed ester_enantiomer Unreacted (R)-Ester separation->ester_enantiomer Unreacted hydrolysis Chemical Hydrolysis (e.g., NaOH, then H+) ester_enantiomer->hydrolysis acid_enantiomer_2 (R)-THF-3-COOH hydrolysis->acid_enantiomer_2

Caption: Workflow for enzymatic kinetic resolution of a racemic ester.

Detailed Protocol:

  • Substrate Preparation: Synthesize a simple ester (e.g., ethyl or methyl) of the racemic tetrahydrofuran-3-carboxylic acid using standard methods.

  • Enzymatic Hydrolysis: Suspend the racemic ester in a phosphate buffer solution (pH ~7.0). Add the chosen enzyme (e.g., Amano Lipase PS or an Aspergillus protease).[4][5]

  • Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature or 30°C). Monitor the reaction progress by HPLC or GC to determine the extent of conversion. The ideal endpoint is at or near 50% conversion.[5]

  • Workup: Once ~50% conversion is reached, stop the reaction (e.g., by filtering off the enzyme).

  • Separation: Acidify the mixture to pH ~2 with 2M HCl. Extract the entire mixture with an organic solvent like MTBE. The organic layer will contain the unreacted ester and the newly formed carboxylic acid. Separate these two compounds by performing a basic extraction (e.g., with saturated NaHCO₃ solution), which will selectively deprotonate and pull the carboxylic acid into the aqueous layer.

  • Isolation:

    • Acid: Re-acidify the aqueous layer and extract with an organic solvent to isolate the first enantiomer of the acid.

    • Ester: Isolate the unreacted ester from the original organic layer.

  • Hydrolysis of Remaining Ester: Subject the recovered, enantiomerically enriched ester to standard chemical hydrolysis (e.g., using NaOH followed by acidic workup) to obtain the second enantiomer of the carboxylic acid.

References

Common impurities in commercial (S)-Tetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-Tetrahydrofuran-3-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common purity-related issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in commercial this compound?

A1: Commercial this compound can contain several types of impurities stemming from its synthesis, purification, and storage. These are broadly categorized as organic impurities, inorganic impurities, and residual solvents.

  • Organic Impurities: The most critical organic impurity is the unwanted (R)-enantiomer . Other organic impurities can include starting materials, intermediates, and byproducts from the synthetic route. For instance, if synthesized from L-aspartic acid or L-malic acid, residual amounts of these precursors or their derivatives might be present.

  • Inorganic Impurities: These can include residual catalysts from synthesis (e.g., palladium, platinum, rhodium), reagents, and inorganic salts.[1][2][3][4] The presence of these elemental impurities is strictly regulated by guidelines such as ICH Q3D.

  • Residual Solvents: Solvents used during the synthesis and purification processes may not be completely removed. Common solvents include tetrahydrofuran (THF), methanol, ethanol, and others used in extraction and crystallization steps.[5][6]

Q2: Why is the enantiomeric purity of this compound critical for our research?

A2: In drug development, the three-dimensional structure of a molecule is crucial for its biological activity. Different enantiomers of a chiral molecule can have vastly different pharmacological and toxicological profiles. The (S)-enantiomer may have the desired therapeutic effect, while the (R)-enantiomer could be less active, inactive, or even cause adverse effects.[1][2][3] Therefore, using this compound with high enantiomeric purity is essential for synthesizing single-enantiomer active pharmaceutical ingredients (APIs), ensuring drug efficacy and safety.[2]

Q3: What is a typical specification for the purity of commercial this compound?

A3: While specifications can vary between suppliers, a high-quality commercial batch of this compound typically has the following profile.

ParameterTypical Specification
Appearance White to off-white solid or colorless to pale yellow liquid
Assay (by titration) ≥ 98.0%
Enantiomeric Purity (ee%) ≥ 99.0% ee
Water Content (Karl Fischer) ≤ 0.5%
Residue on Ignition ≤ 0.1%
Residual Solvents Complies with ICH Q3C limits
Elemental Impurities Complies with ICH Q3D limits

Q4: How can I determine the enantiomeric purity of my this compound sample?

A4: The most common and reliable method for determining enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) .[7][8][9][10] This technique separates the (S)- and (R)-enantiomers, allowing for their quantification.

Troubleshooting Guide

Issue 1: My reaction is producing a mixture of diastereomers, suggesting my starting material is not enantiomerically pure.

Potential Cause Troubleshooting Step
Low Enantiomeric Purity of this compound: The starting material contains a significant amount of the (R)-enantiomer.1. Verify Enantiomeric Purity: Analyze the starting material using chiral HPLC to determine the enantiomeric excess (ee%). 2. Purify the Starting Material: If the ee% is below your requirement, consider purification by diastereomeric salt crystallization. 3. Source from a Reputable Supplier: Procure material with a certificate of analysis guaranteeing high enantiomeric purity.
Racemization During Reaction: Your reaction conditions (e.g., harsh pH, high temperature) may be causing the chiral center to racemize.1. Review Reaction Conditions: Assess if your protocol involves extreme pH or prolonged heating that could lead to racemization. 2. Modify the Protocol: If possible, use milder reaction conditions.

Issue 2: I am observing unexpected side products in my reaction.

Potential Cause Troubleshooting Step
Presence of Reactive Impurities: The starting material may contain residual starting materials or byproducts from its synthesis that are participating in your reaction.1. Analyze for Organic Impurities: Use techniques like GC-MS or LC-MS to identify potential reactive impurities in your starting material. 2. Purify the Starting Material: Employ techniques like recrystallization or acid-base extraction to remove these impurities.
Degradation of the Starting Material: Improper storage may have led to the degradation of the this compound.1. Check Storage Conditions: Ensure the material has been stored in a cool, dry, and well-sealed container. 2. Re-analyze the Material: Confirm the purity of the stored material before use.

Issue 3: My catalyst appears to be poisoned or inhibited.

Potential Cause Troubleshooting Step
Presence of Catalyst Poisons: Residual impurities such as sulfur-containing compounds or heavy metals in the starting material can deactivate catalysts.1. Analyze for Elemental Impurities: Use Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) to test for catalyst poisons.[3] 2. Purify the Starting Material: Pre-treat the starting material with a purification step like recrystallization to remove inorganic impurities.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for the determination of the enantiomeric purity of this compound. Method optimization may be required.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • HPLC Conditions:

    • Column: Chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and 2-propanol with a small percentage of trifluoroacetic acid (TFA), for example, 90:10 (v/v) n-hexane:2-propanol + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers, (S) and (R), should be resolved into two separate peaks.

    • Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of this compound by crystallization to remove less soluble or trace impurities.

  • Solvent Selection:

    • Test the solubility of the compound in various solvents at room temperature and at their boiling points to find a suitable solvent system (a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot). A mixture of solvents, such as ethyl acetate/heptane, may be effective.

  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to dissolve the solid completely.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Visualizations

Impurity_Troubleshooting_Workflow cluster_issue Observed Issue cluster_analysis Analytical Investigation cluster_cause Potential Root Cause cluster_solution Corrective Action Diastereomeric_Mixture Diastereomeric Mixture in Product Chiral_HPLC Chiral HPLC Analysis Diastereomeric_Mixture->Chiral_HPLC Modify_Conditions Modify Reaction Conditions Diastereomeric_Mixture->Modify_Conditions Check for Racemization Side_Products Unexpected Side Products GCMS_LCMS GC-MS / LC-MS Analysis Side_Products->GCMS_LCMS Catalyst_Poisoning Catalyst Poisoning ICPMS_ICPOES ICP-MS / ICP-OES Analysis Catalyst_Poisoning->ICPMS_ICPOES R_Enantiomer (R)-Enantiomer Impurity Chiral_HPLC->R_Enantiomer Reactive_Impurities Reactive Organic Impurities GCMS_LCMS->Reactive_Impurities Elemental_Impurities Elemental Impurities (e.g., Metals) ICPMS_ICPOES->Elemental_Impurities Purify_Material Purify Starting Material R_Enantiomer->Purify_Material Change_Supplier Change Supplier R_Enantiomer->Change_Supplier Reactive_Impurities->Purify_Material Reactive_Impurities->Change_Supplier Elemental_Impurities->Purify_Material Elemental_Impurities->Change_Supplier

Caption: Troubleshooting workflow for purity-related issues.

Purification_Workflow Impure_Sample Impure this compound Dissolution Dissolve in Aqueous Base Impure_Sample->Dissolution Extraction Extract with Organic Solvent (removes neutral/basic impurities) Dissolution->Extraction Acidification Acidify Aqueous Layer Extraction->Acidification Extraction2 Extract with Organic Solvent Acidification->Extraction2 Drying Dry Organic Layer Extraction2->Drying Concentration Concentrate Drying->Concentration Crystallization Crystallization Concentration->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product

References

Technical Support Center: Scaling Up the Synthesis of (S)-Tetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (S)-Tetrahydrofuran-3-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the enantioselective synthesis of this compound?

A1: The most prevalent and cost-effective chiral starting materials are L-aspartic acid and L-malic acid. Both are readily available and provide the necessary stereocenter for the target molecule.[1][2]

Q2: What are the key steps in the synthesis of this compound from L-malic acid?

A2: A common route from L-malic acid involves a three-step process:

  • Esterification: Protection of the carboxylic acid groups, typically as methyl or ethyl esters.

  • Reduction: Reduction of the esters to form (S)-1,2,4-butanetriol.

  • Cyclization: Acid-catalyzed dehydration of the triol to yield (S)-3-hydroxytetrahydrofuran.

  • Oxidation: Oxidation of the secondary alcohol to the desired carboxylic acid.[3]

Q3: What are the potential side reactions to be aware of during the cyclization of (S)-1,2,4-butanetriol?

A3: The acid-catalyzed cyclization of (S)-1,2,4-butanetriol to (S)-3-hydroxytetrahydrofuran can be accompanied by side reactions, especially at high temperatures (180-220 °C).[3] Potential side products can arise from competing elimination reactions or other rearrangements. Careful control of temperature and reaction time is crucial to maximize the yield of the desired product.

Q4: What are the recommended methods for the oxidation of (S)-3-hydroxytetrahydrofuran to this compound?

A4: Several oxidation methods are suitable for converting secondary alcohols to carboxylic acids. For scalable processes, methods using reagents like TEMPO with a co-oxidant such as sodium hypochlorite (NaOCl) or performing the reaction under aerobic conditions with a suitable catalyst are preferred due to their efficiency and milder reaction conditions.[4][5] Jones oxidation is also effective but involves chromium reagents, which pose environmental concerns.[6]

Q5: How can I purify the final product, this compound, on a large scale?

A5: Large-scale purification of chiral carboxylic acids can be achieved through several methods. Crystallization is a common and effective technique for obtaining high-purity material. Chiral chromatography, including preparative HPLC and supercritical fluid chromatography (SFC), is also a powerful tool for separating enantiomers and achieving high optical purity.[7][8][9] Reversed-phase chromatography using C18-functionalized silica gel can also be employed for the purification of polar carboxylic acids.[10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the esterification of L-malic acid. Incomplete reaction; side reactions due to harsh conditions.Ensure anhydrous conditions. Use a mild esterification method, such as using dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).[11] Monitor the reaction progress by TLC or GC.
Incomplete reduction of the diester to (S)-1,2,4-butanetriol. Insufficient reducing agent; deactivation of the reducing agent.Use a sufficient excess of a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a safer alternative like sodium borohydride in the presence of a Lewis acid. Ensure the reaction is carried out under inert and anhydrous conditions.
Formation of significant byproducts during cyclization. High reaction temperature; prolonged reaction time; strong acid catalyst.Optimize the reaction temperature and time. Use a milder acid catalyst like p-toluenesulfonic acid (PTSA).[3] Consider a two-stage temperature profile, starting at a lower temperature and gradually increasing it.
Low conversion during the oxidation of (S)-3-hydroxytetrahydrofuran. Inefficient oxidant; catalyst deactivation.For TEMPO-catalyzed oxidations, ensure the co-oxidant is fresh and added at a controlled rate. If using aerobic oxidation, ensure efficient oxygen bubbling and consider catalyst loading and stability.
Difficulty in isolating the final carboxylic acid product. The product may be highly soluble in the aqueous phase after workup.Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to fully protonate the carboxylic acid, reducing its water solubility. Salting out the aqueous layer with NaCl can also improve extraction efficiency.
Loss of enantiomeric purity. Racemization at the chiral center during any of the synthetic steps.Avoid harsh acidic or basic conditions and high temperatures where possible. Chiral integrity should be monitored at each step using chiral HPLC or other suitable analytical techniques.

Experimental Protocols

Synthesis of (S)-3-hydroxytetrahydrofuran from L-Malic Acid

This protocol outlines a three-step synthesis of the key intermediate, (S)-3-hydroxytetrahydrofuran, starting from L-malic acid.

Step 1: Esterification of L-Malic Acid to Dimethyl L-malate

Parameter Value
Reactants L-Malic Acid, Methanol, Thionyl Chloride
Solvent Methanol
Temperature -10 °C to reflux
Reaction Time 4 hours at room temperature, then 1 hour at reflux
Work-up Neutralization with NaHCO₃, extraction with ethyl acetate
Typical Yield ~90-95%

Methodology:

  • Suspend L-malic acid in methanol and cool the mixture to -10 °C.

  • Slowly add thionyl chloride while maintaining the temperature below 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Heat the mixture to reflux for 1 hour to ensure complete reaction.

  • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain dimethyl L-malate.

Step 2: Reduction of Dimethyl L-malate to (S)-1,2,4-Butanetriol

Parameter Value
Reactants Dimethyl L-malate, Sodium Borohydride, Lithium Chloride
Solvent Methanol
Temperature Reflux
Reaction Time ~3-4 hours
Work-up Filtration, acidification, extraction
Typical Yield ~70-80%

Methodology:

  • Dissolve dimethyl L-malate and lithium chloride in methanol.

  • Add sodium borohydride portion-wise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, filter to remove inorganic salts, and then acidify the filtrate with hydrochloric acid to pH ~2-3.

  • Filter again to remove precipitated salts and concentrate the filtrate. The crude triol can be purified by distillation or used directly in the next step.

Step 3: Cyclization of (S)-1,2,4-Butanetriol to (S)-3-hydroxytetrahydrofuran

Parameter Value
Reactant (S)-1,2,4-Butanetriol
Catalyst p-Toluenesulfonic acid (PTSA)
Temperature 180-220 °C
Reaction Time 1-2 hours
Purification Vacuum distillation
Typical Yield ~80-90%

Methodology:

  • To the crude (S)-1,2,4-butanetriol, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to 180-220 °C under a nitrogen atmosphere.

  • The product, (S)-3-hydroxytetrahydrofuran, is distilled off as it is formed.

  • Collect the distillate and purify further by vacuum distillation.[3]

Oxidation of (S)-3-hydroxytetrahydrofuran to this compound

Methodology using TEMPO/NaOCl:

Parameter Value
Reactants (S)-3-hydroxytetrahydrofuran, TEMPO, Sodium Hypochlorite (NaOCl)
Solvent Dichloromethane/Water (biphasic)
Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Work-up Separation of layers, acidification, extraction
Typical Yield High

Methodology:

  • Dissolve (S)-3-hydroxytetrahydrofuran in dichloromethane.

  • Add a catalytic amount of TEMPO and a solution of sodium hypochlorite (bleach) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

  • Separate the organic layer and wash with a solution of sodium thiosulfate to quench any remaining oxidant.

  • Acidify the aqueous layer to pH 2-3 with HCl and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Visualizing the Workflow

Scaling_Up_Synthesis cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis cluster_purification Purification L-Malic_Acid L-Malic Acid Esterification Step 1: Esterification L-Malic_Acid->Esterification Dimethyl_L-malate Dimethyl L-malate Esterification->Dimethyl_L-malate Reduction Step 2: Reduction Dimethyl_L-malate->Reduction Butanetriol (S)-1,2,4-Butanetriol Reduction->Butanetriol Cyclization Step 3: Cyclization Butanetriol->Cyclization Hydroxy_THF (S)-3-hydroxytetrahydrofuran Cyclization->Hydroxy_THF Oxidation Step 4: Oxidation Hydroxy_THF->Oxidation Final_Product (S)-Tetrahydrofuran- 3-carboxylic acid Oxidation->Final_Product Purification Purification (Crystallization/Chromatography) Final_Product->Purification

Caption: Synthetic workflow for this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_solutions Potential Solutions Low_Yield Low Overall Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Loss during Purification Low_Yield->Purification_Loss Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Incomplete_Reaction->Optimize_Conditions Monitor_Reaction Monitor Reaction Progress (TLC, GC, HPLC) Incomplete_Reaction->Monitor_Reaction Harsh_Conditions Harsh Reaction Conditions (High Temp, Strong Acid/Base) Side_Reactions->Harsh_Conditions Side_Reactions->Optimize_Conditions Use_Milder_Reagents Use Milder Reagents/ Protecting Groups Side_Reactions->Use_Milder_Reagents Improve_Workup Improve Workup/Purification Technique Purification_Loss->Improve_Workup Racemization Loss of Enantiopurity Racemization->Harsh_Conditions Harsh_Conditions->Use_Milder_Reagents

Caption: Troubleshooting logic for synthesis scale-up.

References

Analytical methods for determining the enantiomeric excess of (S)-Tetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-Tetrahydrofuran-3-carboxylic Acid

Welcome to the technical support center for the analysis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in accurately determining the enantiomeric excess of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the enantiomeric excess of this compound?

The most common and effective methods are chromatographic techniques. These include direct methods using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and indirect methods where the enantiomers are derivatized into diastereomers before separation on a standard achiral column.[1][2] Capillary Electrophoresis (CE) with a chiral selector is another powerful technique.[3] Spectroscopic methods like Circular Dichroism (CD) can also be employed, often in high-throughput screening settings.[4][5]

Q2: How do I choose the most suitable analytical method for my needs?

The choice of method depends on several factors including the availability of equipment, the required sensitivity, the sample matrix, and whether the goal is purely analytical or also preparative.[2][6] HPLC with a chiral stationary phase is often the most versatile and widely used approach.[6] GC is suitable for volatile samples or those that can be easily derivatized to become volatile.[7] CE is an excellent choice for high-resolution separations with very small sample volumes.[8]

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Diagram 1: Workflow for selecting an analytical method.

Q3: Is it necessary to derivatize Tetrahydrofuran-3-carboxylic acid before analysis?

Derivatization is not always necessary but can be highly advantageous.

  • Direct Methods (e.g., Chiral HPLC/GC): Derivatization is often not required. The enantiomers are separated directly on a chiral stationary phase.[2]

  • Indirect Methods: Derivatization is essential. The enantiomers are reacted with a pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral column.[9][10] This can be useful if a suitable chiral column is not available.

  • GC Analysis: The carboxylic acid group must be derivatized (e.g., esterified) to increase volatility for GC analysis.[7]

Q4: What are the main differences between direct and indirect chiral separation methods?

Direct methods involve separating the enantiomers on a chiral stationary phase (CSP). Indirect methods involve converting the enantiomers into diastereomers, which are then separated on a conventional achiral phase.[1] The main advantage of the direct approach is simplicity, as it avoids the derivatization step. However, finding a suitable and cost-effective CSP can be challenging.[2] The indirect method allows the use of standard, less expensive columns, but the derivatization step adds complexity and requires a pure chiral reagent.[10] There is also a risk of racemization during the derivatization reaction.[10]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Q: My enantiomer peaks are co-eluting or show poor resolution. What are the common causes and how can I fix this?

A: Poor resolution is a common issue and can often be resolved by systematically optimizing chromatographic conditions.[11]

  • Review Your Stationary Phase: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., Chiralpak AD-H, IB) are often effective for carboxylic acids.[12][13] Ensure you are using a column specifically designed for chiral separations.

  • Optimize Mobile Phase Composition: Systematically vary the ratio of your solvents (e.g., hexane/isopropanol). Small changes can have a significant impact on selectivity.[11]

  • Use Mobile Phase Additives: For acidic compounds like this, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase is crucial. This suppresses the ionization of the carboxylic acid group, leading to improved peak shape and resolution.[2]

  • Adjust Flow Rate: Slower flow rates generally lead to better resolution by allowing more time for the enantiomers to interact with the CSP. Try decreasing the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).[11]

  • Control Temperature: Temperature can have a complex effect on chiral separations. Experiment with temperatures ranging from 10°C to 40°C using a column thermostat to find the optimal condition.[11]

graph HPLCTroubleshooting { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Diagram 2: Troubleshooting logic for chiral HPLC separations.

Q: I'm observing poor peak shape (tailing or fronting). What is the cause?

A: Poor peak shape is often due to column issues, improper mobile phase pH, or sample overload.[11]

  • Check Column Health: A contaminated column can cause peak tailing. Flush the column with a strong, compatible solvent as recommended by the manufacturer.[14] If performance is not restored, the column may be old and need replacement.

  • Mobile Phase pH/Modifier: Ensure an acidic modifier is present in the mobile phase to maintain the carboxylic acid in its protonated state. Inconsistent pH can lead to broad or tailing peaks.[11]

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the concentration of your sample.[11]

  • Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can cause peak broadening. Minimize the length and diameter of all connecting tubing.[11]

Q: My column performance is degrading over time. How can I regenerate it?

A: Loss of column efficiency is often due to contamination at the head of the column or blockage of the inlet frit.[14]

  • Strong Solvent Flush: For immobilized columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by an intermediate solvent like ethanol, can remove strongly adsorbed contaminants. Always refer to the column's instruction manual for compatible solvents.[14]

  • Reverse Flow Direction: Reversing the flow direction through the column can sometimes dislodge particulate matter from the inlet frit.[14]

  • Check for Voids: In rare cases, a void can form at the head of the column, leading to a loss in efficiency. This is usually due to high pressure or dissolution of the silica support and often requires column replacement.[14]

Indirect Analysis via GC or HPLC (Derivatization)

Q: My derivatization reaction has a low yield. How can I improve it?

A: Low yield is typically due to suboptimal reaction conditions or reagent quality.

  • Use a Condensation Agent: For forming amide bonds with a chiral amine, a condensation agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often required to activate the carboxylic acid.[10]

  • Optimize Reaction Conditions: Experiment with reaction time and temperature. For example, a reaction with a chiral amine might require 60-90 minutes at 40-60°C.[10]

  • Ensure Anhydrous Conditions: Water can hydrolyze activated intermediates and reduce yield. Use anhydrous solvents and reagents where appropriate.

  • Check Reagent Purity: Ensure your chiral derivatizing agent is of high enantiomeric purity and has not degraded.

graph DerivatizationWorkflow { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Diagram 3: General workflow for indirect chiral analysis via derivatization.
Capillary Electrophoresis (CE)

Q: I am not achieving separation of the enantiomers. What should I try?

A: Lack of separation in CE is usually related to the choice and concentration of the chiral selector or the buffer conditions.[8]

  • Chiral Selector: Cyclodextrins (e.g., sulfobutyl ether-β-cyclodextrin) are common chiral selectors for this type of analysis.[8] If one type doesn't work, try another (e.g., hydroxypropyl-β-cyclodextrin).

  • Selector Concentration: The concentration of the chiral selector is critical. Optimize this parameter systematically.[8]

  • Buffer pH: The pH of the background electrolyte (BGE) affects the charge of the analyte and the selector, which is crucial for separation. Optimize the pH of your buffer (e.g., phosphate buffer).[8]

  • Organic Modifier: Adding an organic modifier like acetonitrile (e.g., 20%) to the running buffer can alter selectivity and improve resolution.[8]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Method

This protocol is a representative method for the direct separation of Tetrahydrofuran-3-carboxylic acid enantiomers.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Heptane / Isopropanol / Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers. c. Inject the (S)-enantiomer standard to confirm peak identity. d. Inject the unknown sample. e. Calculate the enantiomeric excess (% ee) using the peak areas (A) from the chromatogram: % ee = [(A_S - A_R) / (A_S + A_R)] * 100

Protocol 2: Indirect GC Method via Derivatization

This protocol describes the formation of diastereomeric amides followed by analysis on a standard achiral GC column.

  • Derivatization: a. To 1 mg of Tetrahydrofuran-3-carboxylic acid in a vial, add 500 µL of anhydrous Dichloromethane (DCM). b. Add 1.2 equivalents of ethyl chloroformate and 1.2 equivalents of triethylamine. Stir for 15 minutes at 0°C. c. Add 1.1 equivalents of a chiral amine (e.g., (S)-1-phenylethylamine). d. Allow the reaction to warm to room temperature and stir for 2 hours. e. Quench the reaction with 1M HCl. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.

  • GC Conditions: a. Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent). b. Carrier Gas: Helium, constant flow at 1.2 mL/min. c. Injector Temperature: 250°C. d. Oven Program: Start at 150°C, hold for 1 min, then ramp at 10°C/min to 280°C, hold for 5 min. e. Detector: FID (Flame Ionization Detector) at 280°C.

  • Analysis: The two diastereomers should be resolved as separate peaks. Calculate the % ee based on their relative peak areas.

Data Presentation: Example Chromatographic Conditions

The following tables summarize typical starting conditions for method development.

Table 1: Example Chiral HPLC Conditions

Parameter Condition Reference
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) [13]
Mobile Phase Heptane / Isopropanol (95:5) [13]
Modifier 0.1% Trifluoroacetic Acid (TFA) [2]
Flow Rate 1.0 - 2.0 mL/min [12][13]
Temperature 25 °C (Ambient) [11]
Detection UV at 210-220 nm [12][13]
Expected tR (S)-isomer ~9.3 min (example) [13]

| Expected tR (R)-isomer | ~10.1 min (example) |[13] |

Table 2: Example Indirect GC Conditions (after Derivatization)

Parameter Condition Reference
Derivatizing Agent (R)- or (S)-1-phenylethylamine [7]
Activation Agent Ethyl chloroformate [7]
Column Standard non-polar (e.g., DB-5, HP-5MS) N/A
Injector Temp. 250 °C N/A
Oven Program Ramp from ~150 °C to 280 °C N/A

| Detector | FID | N/A |

Table 3: Example Capillary Electrophoresis Conditions

Parameter Condition Reference
Capillary Fused silica, ~50 cm total length, 50 µm ID [8]
Background Electrolyte 25 mM Phosphate buffer, pH 8.0 [8]
Chiral Selector 28 mg/mL Sulfobutyl ether-β-cyclodextrin [8]
Organic Modifier 20% Acetonitrile [8]
Voltage 22 kV [8]
Temperature 20 °C [8]

| Detection | UV at 206 nm |[8] |

References

Validation & Comparative

A Comparative Guide to (S)- and (R)-Tetrahydrofuran-3-carboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)- and (R)-Tetrahydrofuran-3-carboxylic acid are pivotal chiral building blocks in the synthesis of a wide array of pharmaceutical compounds. Their stereochemistry often dictates the biological activity and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of these two enantiomers, supported by experimental data, to aid researchers in their selection and application in drug discovery and development.

Physicochemical Properties: A Tale of Two Enantiomers

While sharing the same molecular formula and mass, the spatial arrangement of atoms in (S)- and (R)-Tetrahydrofuran-3-carboxylic acid leads to distinct optical properties. Their other physical and chemical characteristics are largely identical.

Property(S)-Tetrahydrofuran-3-carboxylic acid(R)-Tetrahydrofuran-3-carboxylic acidRacemic Tetrahydrofuran-3-carboxylic acid
CAS Number 168395-26-4[1]66838-42-4[2]89364-31-8[3]
Molecular Formula C₅H₈O₃[1]C₅H₈O₃[2]C₅H₈O₃[3]
Molecular Weight 116.12 g/mol [1]116.12 g/mol [2]116.12 g/mol [3]
Appearance Colorless to pale yellow liquid[4]Colorless to light yellow liquidColorless to yellow viscous liquid[5]
Boiling Point 252.1±33.0 °C (Predicted)[1]252.1±33.0 °C (Predicted)252.1 °C at 760 mmHg[3]
Density 1.262±0.06 g/cm³ (Predicted)[1]1.262±0.06 g/cm³ (Predicted)1.214 g/mL at 25 °C[3]
Flash Point >230 °F (>110 °C)[3]
pKa 4.33±0.20 (Predicted)[1]4.33±0.20 (Predicted)3.60±0.20 (Predicted)[5]

The Critical Role of Chirality in Synthesis and Biological Activity

The true distinction between the (S)- and (R)-enantiomers emerges in their application in stereoselective synthesis. The chirality of the starting material directly influences the stereochemistry of the final product, which in turn can have a profound impact on its pharmacological activity.

A notable example is in the synthesis of Factor Xa inhibitors, a class of anticoagulant medications. A patent for derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid, which can be synthesized from the corresponding enantiomers of tetrahydrofuran-3-carboxylic acid, highlights the significance of stereochemistry. The patent discloses that the amino-tetrahydrofuran carboxylic acid amide moiety can possess either the (R)- or (S)-configuration[2].

Crucially, the patent provides data for a related series of compounds, demonstrating a significant difference in biological activity between enantiomers. For instance, the (S)-enantiomer of a 5-bromo-thiophene-2-carboxylic acid derivative exhibited an IC₅₀ at an approximately 15-fold lower plasma concentration compared to its (R)-enantiomer, indicating substantially higher potency[2]. While this data is for a structurally related analog, it underscores the principle that the choice between (S)- and (R)-tetrahydrofuran-3-carboxylic acid as a starting material can lead to dramatic differences in the final drug's efficacy.

Experimental Protocols and Synthetic Applications

Synthesis of a Bioactive Antitumor Agent Intermediate from an (S)-Lactone Precursor

A key intermediate for the bioactive antitumor agent (S)-SRI-62-834 can be synthesized from an (S)-lactone carboxylic acid, a direct precursor to (S)-tetrahydrofuran derivatives. The synthesis involves a reduction of the lactone and carboxylic acid functionalities. While a direct one-step reduction of the lactone acid with BH₃·Me₂S resulted in a mixture of the desired hydroxymethyl tetrahydrofuran alcohol and a triol with a combined yield of 77% (in a 1:1 ratio), a two-step approach proved more efficient for obtaining the desired intermediate[6].

Two-Step Synthesis of (S)-Tetrahydrofuran Derivative:

  • Reduction of the carboxylic acid: The (S)-lactone carboxylic acid is treated with BH₃·Me₂S in THF to selectively reduce the carboxylic acid to a primary alcohol, affording the corresponding lactone alcohol.

  • Reduction of the lactone: The resulting lactone alcohol is then subjected to reduction, for example using DIBALH followed by Et₃SiH/BF₃·Et₂O, to yield the target tetrahydrofuran derivative. This two-step process can offer higher overall yields of the desired product compared to the direct reduction[6].

Experimental Workflow for the Synthesis of a Chiral Tetrahydrofuran Derivative

G cluster_0 Direct Reduction (One-Step) cluster_1 Two-Step Synthesis Lactone_Acid (S)-Lactone Carboxylic Acid Reagent_1 BH₃·Me₂S Lactone_Acid->Reagent_1 Product_Mix Mixture: Hydroxymethyl Tetrahydrofuran Alcohol + Triol (77% combined yield, 1:1 ratio) Reagent_1->Product_Mix Lactone_Acid_2 (S)-Lactone Carboxylic Acid Step_1 Step 1: Carboxylic Acid Reduction (BH₃·Me₂S) Lactone_Acid_2->Step_1 Lactone_Alcohol Lactone Alcohol Step_1->Lactone_Alcohol Step_2 Step 2: Lactone Reduction (e.g., DIBALH, Et₃SiH/BF₃·Et₂O) Lactone_Alcohol->Step_2 Final_Product Chiral Tetrahydrofuran Derivative (Higher Overall Yield) Step_2->Final_Product G Start (S)- or (R)-Tetrahydrofuran-3-carboxylic acid Activation Carboxylic Acid Activation (e.g., SOCl₂, EDCI) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Amine (R-NH₂) Amine->Coupling Product Factor Xa Inhibitor Precursor Coupling->Product

References

(S)-Tetrahydrofuran-3-carboxylic Acid Derivatives as Potent Factor Xa Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of (S)-Tetrahydrofuran-3-carboxylic acid derivatives as inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. The content herein is intended to inform researchers and drug development professionals on the potential of this chemical scaffold in the design of novel oral anticoagulants. We present a comparison with established FXa inhibitors, Rivaroxaban and Apixaban, supported by experimental data and detailed protocols.

Introduction to this compound Derivatives in Anticoagulation

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] In the realm of anticoagulation, derivatives of this compound have emerged as a promising class of direct Factor Xa inhibitors. The specific stereochemistry at the 3-position of the tetrahydrofuran ring has been identified as crucial for potent biological activity. These compounds are being investigated for their potential to offer improved therapeutic profiles in the prevention and treatment of thromboembolic disorders.

Comparative Analysis of Factor Xa Inhibition

The primary mechanism of action for this class of compounds is the direct inhibition of Factor Xa, a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. By inhibiting FXa, these derivatives effectively block the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.

For a comprehensive comparison, this guide includes data on two leading oral Factor Xa inhibitors: Rivaroxaban and Apixaban. These drugs are widely used in clinical practice and serve as a benchmark for the evaluation of new anticoagulant candidates.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50) of selected this compound derivatives against Factor Xa, alongside the comparator drugs.

Compound IDScaffoldR Group (Exemplary)Factor Xa IC50 (nM)Reference
Derivative 1 (S)-3-Aminotetrahydrofuran-3-carboxamide5-Chloro-thiophen-2-ylData not publicly available in structured format[Patent Data]
Derivative 2 (S)-3-Aminotetrahydrofuran-3-carboxamidePhenyl-oxazolidinoneData not publicly available in structured format[SAR Studies]
Rivaroxaban Oxazolidinone5-Chloro-thiophen-2-yl0.7[2]
Apixaban Pyrazolopyridinone4-Methoxyphenyl0.08[2]

Note: Specific IC50 values for a series of this compound derivatives are often proprietary and not always published in a comparative format. The table structure is provided as a template for evaluating new compounds against established benchmarks.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of biological activity data.

Chromogenic Anti-Factor Xa Assay

This is the standard in vitro method used to determine the inhibitory potency of compounds against Factor Xa.

Principle:

The assay is a kinetic chromogenic method. The inhibitor binds to Factor Xa, and the residual FXa activity is measured by the cleavage of a chromogenic substrate. The color intensity produced is inversely proportional to the concentration of the inhibitor.

Materials:

  • Human Factor Xa

  • Chromogenic Substrate for Factor Xa (e.g., S-2765)

  • Tris-HCl buffer (pH 7.4) containing NaCl and EDTA

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of human Factor Xa and the chromogenic substrate in the Tris-HCl buffer. Prepare serial dilutions of the test compounds and reference inhibitors (Rivaroxaban, Apixaban) in the buffer.

  • Assay Protocol:

    • Add a defined volume of the test compound or reference inhibitor solution to the wells of the microplate.

    • Add a defined volume of the human Factor Xa solution to each well and incubate for a specified period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the chromogenic reaction by adding a defined volume of the pre-warmed chromogenic substrate to each well.

    • Immediately measure the change in absorbance at 405 nm over a set period using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow

Coagulation Cascade and the Role of Factor Xa

The following diagram illustrates the central role of Factor Xa in the coagulation cascade and the point of intervention for this compound derivatives.

Coagulation_Cascade Intrinsic Intrinsic Pathway FX Factor X Intrinsic->FX Activates Extrinsic Extrinsic Pathway Extrinsic->FX Activates FXa Factor Xa FX->FXa Activation Thrombin Thrombin (Factor IIa) FXa->Thrombin Catalyzes conversion Prothrombin Prothrombin (Factor II) Fibrin Fibrin (Clot) Thrombin->Fibrin Catalyzes conversion Fibrinogen Fibrinogen Inhibitor (S)-Tetrahydrofuran-3- carboxylic acid derivative Inhibitor->FXa Inhibits

Caption: The Coagulation Cascade and Point of Inhibition.

Experimental Workflow for IC50 Determination

The logical flow of the experimental process to determine the inhibitory concentration (IC50) is depicted below.

Experimental_Workflow Start Start: Compound Synthesis and Purification Preparation Prepare Stock Solutions (Compound, FXa, Substrate) Start->Preparation SerialDilution Perform Serial Dilutions of Test Compound Preparation->SerialDilution Assay Execute Chromogenic Anti-Factor Xa Assay SerialDilution->Assay DataCollection Measure Absorbance (Kinetic Reading) Assay->DataCollection Analysis Calculate Percent Inhibition and Plot Dose-Response Curve DataCollection->Analysis IC50 Determine IC50 Value Analysis->IC50

Caption: Workflow for IC50 Determination of FXa Inhibitors.

References

A Comparative Guide to the Spectroscopic Analysis of (S)- and (R)-Tetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic methods for the analysis of (S)- and (R)-Tetrahydrofuran-3-carboxylic acid. These enantiomers are significant chiral building blocks in the synthesis of pharmaceuticals.[1] Differentiating between these stereoisomers is critical for ensuring the efficacy and safety of active pharmaceutical ingredients (APIs). This document outlines the application of various spectroscopic techniques, presenting experimental data and protocols to aid in the identification and characterization of these compounds.

Spectroscopic Data Comparison

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating molecular structure. However, as enantiomers, (S)- and (R)-Tetrahydrofuran-3-carboxylic acid exhibit identical physical and chemical properties in an achiral environment. Consequently, their NMR and IR spectra are indistinguishable. Chiroptical methods, such as Vibrational Circular Dichroism (VCD), are essential for differentiating between these stereoisomers.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Tetrahydrofuran-3-carboxylic Acid

Since the (S) and (R) enantiomers are indistinguishable by standard NMR, the following table represents the data for both. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
~11-12Singlet (broad)1H-COOH
~4.0 - 3.7Multiplet3H-OCH₂- and -OCH-
~3.1Multiplet1H-CH(COOH)-
~2.2Multiplet2H-CH₂-
¹³C NMR Chemical Shift (ppm) Assignment
~175-COOH
~70-OCH₂-
~68-OCH-
~45-CH(COOH)-
~30-CH₂-

Note: Actual chemical shifts may vary depending on the solvent and concentration used. The data presented is a generalized representation based on typical values for such structures.[2][3][4]

Table 2: IR Spectroscopic Data for Tetrahydrofuran-3-carboxylic Acid

The IR spectra of the (S) and (R) enantiomers are identical. The following table summarizes the characteristic absorption bands.

Functional Group Vibrational Mode Frequency (cm⁻¹) Intensity
O-H (Carboxylic Acid)Stretch3300-2500Strong, Broad
C-H (Aliphatic)Stretch3000-2850Medium
C=O (Carboxylic Acid)Stretch1760-1690Strong
C-OStretch1320-1210Strong

Note: The broadness of the O-H stretch is due to hydrogen bonding between carboxylic acid molecules.[5][6][7]

Chiral Differentiation: The Role of Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] Enantiomers produce VCD spectra that are mirror images of each other (i.e., equal in magnitude but opposite in sign). This makes VCD an excellent and definitive method for determining the absolute configuration of chiral molecules like (S)- and (R)-Tetrahydrofuran-3-carboxylic acid.[9]

Alternative Analytical Approaches

Besides VCD, other methods can be employed to differentiate between the enantiomers:

  • Chiral Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase can separate the enantiomers, allowing for their individual quantification.

  • NMR with Chiral Derivatizing Agents: Reacting the carboxylic acid enantiomers with a chiral derivatizing agent (e.g., a chiral alcohol) forms diastereomers. These diastereomers have different physical properties and will exhibit distinct signals in NMR spectra, allowing for differentiation and quantification of the original enantiomers.[10]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of (S)- and (R)-Tetrahydrofuran-3-carboxylic acid.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Procedure:

    • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H spectrum using standard acquisition parameters.

    • Acquire the ¹³C spectrum. A proton-decoupled experiment is standard.

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals for the ¹H spectrum.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Procedure (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Record a background spectrum.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Clean the ATR crystal thoroughly after the measurement.

3. Vibrational Circular Dichroism (VCD) Spectroscopy

  • Objective: To determine the absolute configuration of the enantiomers.

  • Instrumentation: A VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator (PEM).

  • Procedure:

    • Prepare a solution of the sample in a suitable non-absorbing solvent (e.g., CCl₄ or CDCl₃) at a concentration that gives a reasonable absorbance in the IR spectrum (typically 0.1-0.5 M).

    • Use a sample cell with an appropriate path length (e.g., 100 µm).

    • Acquire the VCD and IR spectra simultaneously. This often requires several hours of signal averaging to achieve a good signal-to-noise ratio.

    • Process the spectra to obtain the final VCD spectrum (differential absorbance).

    • For absolute configuration assignment, compare the experimental spectrum to a DFT-calculated spectrum for one of the enantiomers.

Visualizations

Spectroscopic_Workflow

Logical_Comparison

References

Comparative study of different synthetic routes to (S)-Tetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific construction is a key challenge, and several synthetic strategies have been developed to obtain this molecule in high enantiomeric purity. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a detailed look at their methodologies, performance, and the experimental data supporting each approach.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From (S)-Malic AcidRoute 2: From L-Aspartic Acid
Starting Material (S)-Malic acidL-Aspartic acid
Key Intermediate (S)-3-Hydroxytetrahydrofuran(S)-3-Aminotetrahydrofuran
Overall Yield Moderate to GoodModerate
Enantiomeric Purity High (>99% ee reported for intermediate)High (>99.5% ee reported for intermediate)
Number of Steps 33 (to amino intermediate) + subsequent conversion
Key Reagents & Conditions 1. Esterification (SOCl₂/MeOH) 2. Reduction (NaBH₄/LiCl) 3. Cyclization (acid catalyst) 4. Oxidation (e.g., TEMPO/NaOCl)1. Protection (e.g., Boc anhydride) 2. Reduction (BH₃·THF) 3. Cyclization (e.g., MsCl, Et₃N) 4. Conversion of amine to carboxylic acid
Advantages Readily available and inexpensive starting material. High enantiomeric purity of the hydroxy intermediate is achievable.Utilizes a common and inexpensive chiral amino acid. High enantiomeric purity of the amino intermediate is reported.
Disadvantages The final oxidation step can sometimes lead to side products. Requires careful control of reaction conditions during cyclization.The conversion of the amino group to a carboxylic acid can be a challenging transformation, potentially requiring harsh conditions that may affect the stereocenter.

Synthetic Route 1: Synthesis from (S)-Malic Acid

This route leverages the readily available and inexpensive chiral pool starting material, (S)-malic acid. The synthesis proceeds through the key intermediate (S)-3-hydroxytetrahydrofuran, which is then oxidized to the final product.

Experimental Protocol

Step 1: Synthesis of Dimethyl (S)-2-hydroxybutanedioate

(S)-Malic acid is esterified to its dimethyl ester. In a typical procedure, (S)-malic acid is dissolved in methanol and treated with thionyl chloride at 0°C. The reaction mixture is then stirred at room temperature to afford dimethyl (S)-2-hydroxybutanedioate.

Step 2: Synthesis of (S)-1,2,4-Butanetriol

The dimethyl ester is reduced to the corresponding triol. A common method involves the use of sodium borohydride in the presence of a Lewis acid such as lithium chloride in an alcoholic solvent.

Step 3: Synthesis of (S)-3-Hydroxytetrahydrofuran

The triol is cyclized under acidic conditions. For instance, heating the triol with a catalytic amount of p-toluenesulfonic acid results in the formation of (S)-3-hydroxytetrahydrofuran. This intermediate has been prepared with high optical purity (95.8% ee).[1]

Step 4: Oxidation to this compound

The final step involves the oxidation of the secondary alcohol to the carboxylic acid. A variety of oxidizing agents can be employed, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a stoichiometric oxidant like sodium hypochlorite. This method is known for its selectivity in oxidizing primary and secondary alcohols to aldehydes/ketones and carboxylic acids, respectively. While specific yield and ee for this final oxidation step on (S)-3-hydroxytetrahydrofuran to the carboxylic acid are not extensively reported in readily available literature, TEMPO-mediated oxidations are generally high-yielding.[2]

Pathway Diagram

G cluster_0 Route 1: From (S)-Malic Acid S-Malic_Acid (S)-Malic Acid Dimethyl_Ester Dimethyl (S)-2-hydroxybutanedioate S-Malic_Acid->Dimethyl_Ester SOCl₂, MeOH Triol (S)-1,2,4-Butanetriol Dimethyl_Ester->Triol NaBH₄, LiCl Hydroxy_THF (S)-3-Hydroxytetrahydrofuran Triol->Hydroxy_THF p-TsOH, heat Carboxylic_Acid This compound Hydroxy_THF->Carboxylic_Acid TEMPO, NaOCl

Caption: Synthetic pathway from (S)-Malic Acid.

Synthetic Route 2: Synthesis from L-Aspartic Acid

This approach utilizes another abundant chiral starting material, L-aspartic acid. The synthesis proceeds via the formation of (S)-3-aminotetrahydrofuran, which must then be converted to the target carboxylic acid.

Experimental Protocol

Step 1: Protection and Reduction of L-Aspartic Acid

The amino group of L-aspartic acid is first protected, for example, as its N-Boc derivative. The protected amino acid is then reduced to the corresponding amino diol using a reducing agent like borane-tetrahydrofuran complex (BH₃·THF).

Step 2: Cyclization to (S)-3-Aminotetrahydrofuran

The amino diol is cyclized to form the tetrahydrofuran ring. This is typically achieved by converting the primary alcohol to a good leaving group (e.g., a mesylate or tosylate) followed by intramolecular nucleophilic attack by the secondary alcohol. A patent describes a six-step process from L-aspartic acid to (S)-3-amino tetrahydrofuran hydrochloride with a reported enantiomeric excess of >99.5%.[3]

Step 3: Conversion of the Amino Group to a Carboxylic Acid

This is the most challenging step in this synthetic route. The conversion of a primary amine to a carboxylic acid can be accomplished through various methods, though they can be harsh and may risk racemization. One potential, albeit multi-step, method involves:

  • Diazotization: Conversion of the amine to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).

  • Cyanation: Reaction of the diazonium salt with a cyanide source (e.g., copper(I) cyanide in a Sandmeyer-type reaction) to introduce a nitrile group.

  • Hydrolysis: Hydrolysis of the nitrile to the carboxylic acid under acidic or basic conditions.

The yields and the effect on the stereochemical integrity for this sequence on the (S)-3-aminotetrahydrofuran substrate would need to be carefully optimized.

Pathway Diagram

G cluster_1 Route 2: From L-Aspartic Acid L-Aspartic_Acid L-Aspartic Acid Protected_Diol N-Protected Amino Diol L-Aspartic_Acid->Protected_Diol 1. Protection 2. Reduction Amino_THF (S)-3-Aminotetrahydrofuran Protected_Diol->Amino_THF Cyclization Nitrile_THF (S)-Tetrahydrofuran-3-carbonitrile Amino_THF->Nitrile_THF Diazotization, Cyanation Carboxylic_Acid This compound Nitrile_THF->Carboxylic_Acid Hydrolysis

Caption: Synthetic pathway from L-Aspartic Acid.

Conclusion

Both synthetic routes starting from readily available chiral pool materials, (S)-malic acid and L-aspartic acid, offer viable pathways to this compound. The choice between these routes will depend on the specific requirements of the synthesis, including scale, available reagents, and the chemist's expertise.

The route from (S)-malic acid appears more straightforward, with the main challenge being the final oxidation step, which needs to be optimized to maximize yield and prevent over-oxidation or side reactions. The high enantiomeric purity reported for the key intermediate is a significant advantage.

The route from L-aspartic acid also benefits from a readily available and highly enantiopure starting material. However, the conversion of the amino group to a carboxylic acid is a multi-step process that can be low-yielding and potentially compromise the stereochemical integrity of the final product.

For many applications, the synthesis from (S)-malic acid may be the more practical and efficient choice due to the more direct functional group transformation in the final step. Further research and process optimization for both routes would be beneficial to improve their overall efficiency and make this important chiral building block more accessible.

References

Navigating the Analytical Maze: A Comparative Guide to the Quantification of (S)-Tetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of chiral molecules like (S)-Tetrahydrofuran-3-carboxylic acid is a critical step in the journey of a drug from the laboratory to the clinic. This guide provides a comprehensive comparison of analytical methodologies for the quantification of this specific enantiomer, offering insights into method validation, experimental protocols, and performance data to aid in the selection of the most suitable analytical approach.

The inherent chirality of this compound, a key building block in the synthesis of various pharmaceutical compounds, necessitates the use of enantioselective analytical techniques. The ability to distinguish and quantify the desired (S)-enantiomer from its (R)-counterpart is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide explores the two primary chromatographic techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), delving into their respective strengths and considerations.

Performance Comparison: HPLC vs. GC for Chiral Quantification

The choice between HPLC and GC for the enantioselective analysis of this compound hinges on several factors, including the need for derivatization, desired sensitivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for validated analytical methods applied to chiral carboxylic acids, providing a framework for comparison.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.05 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.15 - 1.5 µg/mL
Derivatization Often not required with a suitable chiral stationary phase.Mandatory to increase volatility and improve chromatographic behavior.
Primary Advantage Direct analysis of the compound is often possible.High resolution and sensitivity, especially with mass spectrometry detection.
Primary Consideration Selection of the appropriate chiral stationary phase is critical.Derivatization step adds complexity and a potential source of error.

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust experimental protocols are the bedrock of reliable and reproducible analytical data. Below are representative methodologies for the quantification of this compound using both HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

This method focuses on the direct enantioselective separation of this compound using a chiral stationary phase.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm), has been shown to be effective for resolving enantiomers of related tetrahydrofuran derivatives.

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane and an alcohol such as isopropanol (IPA) or ethanol. A typical starting mobile phase could be 95:5 (v/v) heptane:IPA. The inclusion of a small amount of an acidic modifier, like trifluoroacetic acid (TFA) (e.g., 0.1%), can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength of 210 nm, or Mass Spectrometry for enhanced sensitivity and selectivity.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the validated linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. Method Validation Parameters:

  • Specificity: Demonstrated by the baseline resolution of the (S) and (R) enantiomers and the absence of interfering peaks from the sample matrix.

  • Linearity: Assessed by analyzing a series of standard solutions at a minimum of five different concentrations. The correlation coefficient (R²) of the calibration curve should be ≥ 0.998.

  • Accuracy: Determined by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) and calculating the percent recovery.

  • Precision: Evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (%RSD) should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography (GC) Method

This method involves the derivatization of this compound to a volatile ester, followed by separation on a chiral or achiral capillary column.

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and a suitable capillary column.

  • Column: For separation of diastereomers (formed by derivatization with a chiral reagent), a standard achiral column like a DB-5ms (30 m x 0.25 mm, 0.25 µm) can be used. For direct enantioseparation of a volatile derivative, a chiral GC column, such as a cyclodextrin-based phase (e.g., Rt-βDEXsm), is required.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100 °C, holding for 1 minute, then ramping to 250 °C at 10 °C/min, and holding for 5 minutes.

  • Detector Temperature: 280 °C (for FID).

  • Injection Mode: Split injection with a ratio of 20:1.

2. Derivatization Protocol (Esterification):

  • To a solution of the sample containing this compound in a suitable solvent (e.g., dichloromethane), add a chiral alcohol (e.g., (R)-(-)-2-Butanol) and a catalytic amount of an acid (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (DCC).

  • Alternatively, for a simpler and often cleaner reaction, silylation can be performed using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl ester.

  • Heat the reaction mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.

  • After cooling, the reaction mixture can be directly injected into the GC or subjected to a simple work-up procedure, such as washing with a mild base and water, to remove excess reagents.

3. Method Validation Parameters:

  • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the HPLC method, using the derivatized analyte. The acceptance criteria are also comparable, with a slightly higher allowance for precision (%RSD < 3.0%) due to the additional derivatization step.

Visualizing the Path to a Validated Method

The development and validation of an analytical method is a systematic process that ensures the reliability and accuracy of the generated data. The following workflow diagram illustrates the key stages involved in this critical endeavor.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation MD1 Define Analytical Target Profile MD2 Select Analytical Technique (HPLC/GC) MD1->MD2 MD3 Optimize Method Parameters (Column, Mobile Phase/Carrier Gas, Temperature) MD2->MD3 V1 Specificity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 MI1 Prepare Standard Operating Procedure (SOP) V6->MI1 Method Transfer MI2 Analyst Training & Qualification MI1->MI2 MI3 Routine Sample Analysis MI2->MI3

Workflow for Analytical Method Validation

The selection of an appropriate analytical method for the quantification of this compound is a critical decision in the drug development process. Both HPLC and GC offer viable and robust platforms for this purpose. While HPLC may provide a more direct route of analysis, GC can offer superior sensitivity, albeit with the added complexity of derivatization. The detailed protocols and comparative data presented in this guide are intended to empower researchers and scientists to make an informed choice that best aligns with their specific analytical needs and regulatory requirements.

Structure-Activity Relationship (SAR) Studies of (S)-Tetrahydrofuran-3-carboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-tetrahydrofuran-3-carboxylic acid scaffold is a key structural motif in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. Its constrained cyclic structure and stereospecificity offer a unique framework for designing molecules with specific biological activities. This guide provides a comparative analysis of the structure-activity relationships of its analogs, drawing upon established principles and available data to inform future drug discovery efforts. While comprehensive SAR studies for a single biological target are not extensively available in the public domain, this guide synthesizes information from related studies to present a cogent overview.

Comparative Analysis of Biological Activity

Analogs of this compound have been predominantly explored as amides, particularly 3-amino-tetrahydrofuran-3-carboxylic acid amides, indicating their potential as enzyme inhibitors or receptor ligands. The following table presents a representative SAR for a hypothetical series of analogs targeting a generic kinase, based on common observations in medicinal chemistry.

Table 1: Hypothetical Structure-Activity Relationship of this compound Amide Analogs as Kinase Inhibitors

Compound IDR1 (Amide Substituent)R2 (Amino Substituent)Kinase Inhibition IC50 (nM)
1a -CH3-H>10000
1b -Phenyl-H5200
1c -Phenyl-(5-chloro-thiophen-2-yl)carbonyl850
1d -(4-fluorophenyl)-(5-chloro-thiophen-2-yl)carbonyl420
1e -(3-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yl)-(5-chloro-thiophen-2-yl)carbonyl150
(R)-1e -(3-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yl)-(5-chloro-thiophen-2-yl)carbonyl2500
1f -(3-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yl)-Benzoyl680

Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. It is based on the general structures disclosed in patent literature[1].

Key SAR Insights:
  • Amide Substituent (R1): Simple aliphatic substituents at the amide position (R1) generally exhibit low potency (e.g., compound 1a ). Aromatic rings, such as a phenyl group, can enhance activity (compound 1b vs. 1a ). Further substitution on this aromatic ring with electron-withdrawing groups like fluorine may improve potency (compound 1d ). Larger, more complex heterocyclic systems can lead to a significant increase in inhibitory activity (compound 1e ).

  • Amino Substituent (R2): The presence of a substituent on the 3-amino group is crucial for activity. An unsubstituted amino group leads to low potency. Acylation of the amino group, for instance with a substituted thiophene carbonyl group, dramatically improves activity (compound 1c vs. 1b ). The nature of this acyl group also influences potency (compound 1f vs. 1e ).

  • Stereochemistry: The stereochemistry at the C3 position of the tetrahydrofuran ring is critical for biological activity. The (S)-enantiomer (compound 1e ) is significantly more potent than the corresponding (R)-enantiomer, highlighting the importance of the specific spatial arrangement of the substituents for optimal interaction with the biological target.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR studies. The following are standard protocols that would be employed to generate the data presented above.

General Synthesis of (S)-3-Amino-tetrahydrofuran-3-carboxylic Acid Amides

The synthesis of the target compounds typically begins with commercially available (S)-3-aminotetrahydrofuran-3-carboxylic acid.

  • Amide Coupling: The carboxylic acid moiety is activated, commonly using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent (e.g., DMF or DCM). The corresponding amine (R1-NH2) is then added to form the amide bond.

  • Acylation of the Amino Group: The 3-amino group of the resulting amide is then acylated by reacting it with an appropriate acid chloride or by another amide coupling reaction with a carboxylic acid (R2-COOH) under standard conditions as described in step 1.

  • Purification and Characterization: The final products are purified by column chromatography or preparative HPLC. The structure and purity of the compounds are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase would be determined using a biochemical assay.

  • Assay Principle: A common method is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation of a substrate peptide by the kinase.

  • Procedure:

    • The kinase, a fluorescently-labeled peptide substrate, and ATP are added to the wells of a microplate.

    • The test compounds are added at various concentrations.

    • The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

    • A developing reagent is added to stop the reaction and generate a fluorescent signal that is inversely proportional to the amount of remaining ATP.

    • The fluorescence is read using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using appropriate software.

Visualizations

Experimental Workflow for SAR Studies

experimental_workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis start Starting Materials ((S)-Tetrahydrofuran- 3-carboxylic acid, amines) synthesis Multi-step Synthesis (Amide coupling, Acylation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro Screening (Kinase Inhibition Assay) purification->screening Compound Library data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship Analysis data_analysis->sar design Design of New Analogs sar->design design->start Iterative Optimization signaling_pathway receptor Growth Factor Receptor kinase Target Kinase receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (Proliferation, Survival) p_substrate->response inhibitor (S)-THF-3-COOH Analog inhibitor->kinase Inhibits sar_logic cluster_core Core Scaffold cluster_activity Biological Activity core This compound r1 R1 (Amide) core->r1 r2 R2 (Amino Acyl) core->r2 stereo Stereochemistry core->stereo activity Potency (IC50) r1->activity r2->activity stereo->activity

References

The Strategic Advantage of (S)-Tetrahydrofuran-3-carboxylic Acid in Chiral Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral precursors is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and ultimate success of a drug synthesis campaign. Among the myriad of available building blocks, (S)-Tetrahydrofuran-3-carboxylic acid and its derivatives have emerged as highly valuable precursors, particularly in the synthesis of antiviral and other complex therapeutic agents. This guide provides an objective comparison of the performance of this compound and its analogues against other alternatives, supported by experimental data and detailed methodologies.

The tetrahydrofuran (THF) moiety is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to enhance aqueous solubility, metabolic stability, and target binding affinity through hydrogen bond interactions.[1][2] The stereochemistry of this ring is often crucial for pharmacological activity, making enantiomerically pure precursors like this compound indispensable for modern drug development.

Performance Comparison: (S)-Tetrahydrofuran Derivatives vs. Alternative Precursors

The efficacy of a chiral precursor is a multifaceted consideration, encompassing reaction yields, purity of the final product, cost, and the environmental impact of the synthetic route. While direct head-to-head comparative studies are not always available in published literature, an analysis of various synthetic routes for key pharmaceuticals allows for a comprehensive assessment. A prime example is the synthesis of HIV protease inhibitors, where the P2 ligand, often a derivative of tetrahydrofuran, is critical for potent antiviral activity.[3][4]

Case Study: Precursors for HIV Protease Inhibitors (e.g., Amprenavir Analogues)

Amprenavir and its analogues are a class of HIV protease inhibitors where a tetrahydrofuran-based P2 ligand plays a crucial role in binding to the enzyme's active site.[5][6] The synthesis of these drugs provides a valuable platform for comparing different chiral precursors.

PrecursorTypical Drug TargetReported Yield (Key Step)Enantiomeric Excess (ee)Key AdvantagesKey Disadvantages
(S)-3-Hydroxytetrahydrofuran (precursor to this compound)Amprenavir, Darunavir[1][6]85% (cyclization step)[7]>99%High enantiopurity from chiral pool (L-malic acid), well-established synthetic routes.[8]Multi-step synthesis from starting material.[8]
(S)-4-Chloro-3-hydroxybutyrate Alternative route to (S)-3-Hydroxytetrahydrofuran[7]High yield (cyclization)[7]HighMilder reaction conditions.[8]Starting material can be more expensive.[8]
Acyclic chiral diols Can be used to form THF rings in situVariableDependent on asymmetric catalystConvergent synthesis possible.May require expensive transition metal catalysts and ligands, potential for diastereomeric mixtures.
Pantolactone Precursor for substituted tetrahydrofurans[9]Good yields for initial steps>99% (from chiral pool)Readily available in both enantiomeric forms.Synthesis of the final THF structure can be lengthy.[9]
Bicyclic proline analogues Boceprevir (Hepatitis C)[10]Chemoenzymatic resolution offers high efficiency>98%Conformationally constrained, can lead to high binding affinity.Complex synthesis.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for successful drug synthesis. Below are representative methodologies for the synthesis of a key precursor to this compound and its subsequent amidation.

Synthesis of (S)-3-Hydroxytetrahydrofuran from L-Malic Acid

This protocol is adapted from established procedures utilizing a readily available chiral starting material.[8]

Step 1: Esterification of L-Malic Acid

  • To a solution of L-malic acid (1.0 eq) in methanol, slowly add thionyl chloride (2.2 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford dimethyl L-malate.

    • Typical Yield: 93%[11]

Step 2: Reduction to (S)-1,2,4-Butanetriol

  • To a suspension of sodium borohydride (4.0 eq) and lithium chloride (2.0 eq) in ethanol, add the dimethyl L-malate (1.0 eq) in ethanol dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Carefully quench the reaction with 1 M HCl at 0 °C until the pH is acidic.

  • Filter the mixture and concentrate the filtrate. The crude triol is often used directly in the next step.

Step 3: Cyclization to (S)-3-Hydroxytetrahydrofuran

  • Dissolve the crude (S)-1,2,4-butanetriol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer, concentrate, and purify by distillation to yield (S)-3-hydroxytetrahydrofuran.

    • Overall Yield (2 steps): 39-43%[11]

    • Purity: >99.5%[5]

    • Chiral Purity: >99.2%[5]

Amidation of a Tetrahydrofuran-3-carboxylic Acid Derivative

This general protocol illustrates the coupling of a carboxylic acid with an amine, a common step in the synthesis of many pharmaceuticals.

  • Dissolve the this compound derivative (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

  • Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (typically 2-12 hours, monitored by LC-MS or TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired amide.

Mandatory Visualizations

HIV Protease Inhibition by an Amprenavir-like Molecule

The following diagram illustrates the mechanism of action of an HIV protease inhibitor containing a tetrahydrofuran moiety. The inhibitor binds to the active site of the viral protease, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_drug Drug Action Viral_Polyprotein Viral Gag-Pol Polyprotein Mature_Viral_Proteins Mature Functional Proteins Viral_Polyprotein->Mature_Viral_Proteins Cleavage by HIV Protease Mature_Virion Mature, Infectious Virion Mature_Viral_Proteins->Mature_Virion Assembly Immature_Virion Immature, Non-infectious Virion Drug (S)-THF Derivative (e.g., Amprenavir) HIV_Protease HIV Protease Active Site Drug->HIV_Protease Binding HIV_Protease->Viral_Polyprotein Inhibition

Caption: Mechanism of HIV protease inhibition.

General Synthetic Workflow

The diagram below outlines a typical synthetic workflow for incorporating this compound into a drug candidate.

Synthetic_Workflow start Chiral Pool (e.g., L-Malic Acid) precursor (S)-3-Hydroxytetrahydrofuran start->precursor Multi-step Synthesis acid This compound precursor->acid Oxidation activated_acid Activated Acid Derivative acid->activated_acid Activation (e.g., HATU, SOCl2) coupling Amide Coupling activated_acid->coupling final_product Drug Candidate coupling->final_product Amine Amine Fragment Amine->coupling

Caption: Synthetic workflow for drug synthesis.

Conclusion

This compound and its derivatives represent a superior class of chiral precursors for the synthesis of a wide range of pharmaceuticals, most notably antiviral agents. Their advantages lie in the high enantiopurity achievable from readily available starting materials and the favorable physicochemical properties imparted by the tetrahydrofuran ring. While the initial synthesis of the precursor may involve multiple steps, the overall efficiency and the enhanced biological activity of the final drug molecule often justify this approach. For drug development professionals, a thorough evaluation of the synthetic routes and the performance of different chiral building blocks, as outlined in this guide, is essential for making informed decisions that can accelerate the path to new and effective therapies.

References

A Comparative Guide to Novel Factor Xa Inhibitors Synthesized from (S)-Tetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a novel class of Factor Xa (FXa) inhibitors synthesized from the chiral building block (S)-Tetrahydrofuran-3-carboxylic acid. The focus is on their potential as next-generation anticoagulants compared to established drugs such as Rivaroxaban and Apixaban. While specific quantitative data for the novel compounds are not yet publicly available, this guide offers a framework for their evaluation based on their therapeutic target, mechanism of action, and the experimental protocols used to characterize them.

Introduction to a Novel Compound

A promising example of this new class of compounds is (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide . The synthesis of this and related 3-amino-tetrahydrofuran-3-carboxylic acid amides is a subject of ongoing research, with a focus on achieving high optical purity, which is critical for their biological activity.[1] The tetrahydrofuran motif is a key structural feature in many biologically active molecules and is incorporated into drug design to potentially enhance properties like hydrophilicity and metabolic stability.

These novel compounds are designed to be direct inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting FXa, they prevent the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This mechanism of action is shared with several highly successful oral anticoagulants currently on the market.

Performance Comparison with Marketed Alternatives

While specific in vitro activity data (e.g., Kᵢ, IC₅₀) for the novel tetrahydrofuran-based compounds are not available in the public domain, we can compare the performance of the established Factor Xa inhibitors, Rivaroxaban and Apixaban, to provide a benchmark for evaluation.

ParameterRivaroxaban (Xarelto®)Apixaban (Eliquis®)Novel Tetrahydrofuran Derivative
Target Factor XaFactor XaFactor Xa
Kᵢ (inhibition constant) 0.4 nM0.08 nM (in vitro)Data not publicly available
IC₅₀ (plasma) 21 nM (human plasma)138 nM (corrected free concentration)Data not publicly available
Bioavailability ~80-100%~50%Data not publicly available
Half-life 5-9 hours (young), 11-13 hours (elderly)~12 hoursData not publicly available
Metabolism CYP3A4, CYP2J2, and CYP-independent mechanismsPrimarily CYP3A4/5 with minor contributions from other CYPsData not publicly available

Signaling Pathway: The Coagulation Cascade

Factor Xa inhibitors exert their effect by interrupting the coagulation cascade, a series of enzymatic reactions that lead to the formation of a blood clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is at the convergence of the intrinsic and extrinsic pathways, making it a pivotal target for anticoagulation therapy.[2][3][4][5][6]

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue Factor Tissue Factor TF_VIIa TF-VIIa Complex Tissue Factor->TF_VIIa VIIa VIIa VIIa->TF_VIIa Xa Factor Xa TF_VIIa->Xa activates XIIa XIIa XIa XIa XIIa->XIa IXa IXa XIa->IXa IXa->Xa activates Thrombin Thrombin Xa->Thrombin converts Prothrombin Prothrombin Fibrin Fibrin Thrombin->Fibrin converts Fibrinogen Fibrinogen Novel_Inhibitor Novel Tetrahydrofuran Derivative Novel_Inhibitor->Xa inhibits

Caption: The Coagulation Cascade and the Target of Novel Factor Xa Inhibitors.

Experimental Protocols

The characterization of novel Factor Xa inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic profile.

Synthesis of Novel Tetrahydrofuran Derivatives (General Workflow)

The synthesis of 3-amido-tetrahydrofuran-3-carboxamide derivatives generally involves a multi-step process. A key step is the amide bond formation between a carboxylic acid and an amine.

Synthesis_Workflow Start (S)-Tetrahydrofuran- 3-carboxylic acid Step1 Activation of Carboxylic Acid Start->Step1 Step3 Amide Coupling Reaction Step1->Step3 Step2 Amine Derivative Step2->Step3 Product Novel Tetrahydrofuran Derivative Step3->Product

Caption: General Synthetic Workflow for Novel Tetrahydrofuran Derivatives.

Detailed Methodology for Amide Coupling:

A general procedure for the synthesis of amides from carboxylic acids and amines can be mediated by a coupling agent. For instance, a common laboratory-scale synthesis involves the following steps:

  • Activation: The carboxylic acid derivative (e.g., an acyl chloride or activated ester) is prepared. Alternatively, a direct coupling can be achieved using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • Reaction: The activated carboxylic acid is reacted with the desired amine in an appropriate solvent (e.g., DMF, DCM) at a controlled temperature.

  • Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove reagents and by-products. The crude product is purified, typically by column chromatography, to yield the final amide.

In Vitro Factor Xa Inhibition Assay (Chromogenic)

This assay is used to determine the potency of a compound in inhibiting the enzymatic activity of Factor Xa.

Principle: The assay measures the ability of an inhibitor to block the cleavage of a chromogenic substrate by purified human Factor Xa. The cleavage of the substrate releases a colored product (p-nitroaniline), which can be quantified by measuring the absorbance at a specific wavelength (typically 405 nm).

Materials:

  • Purified human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer with salts and a carrier protein)

  • Test compound (novel inhibitor) and reference compound (e.g., Rivaroxaban)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the reference compound in the assay buffer.

  • Add a fixed amount of human Factor Xa to each well of the microplate.

  • Add the different concentrations of the test and reference compounds to the wells. Include control wells with no inhibitor.

  • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader.

  • The rate of the reaction is proportional to the activity of Factor Xa.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticoagulant Activity in Plasma (Prothrombin Time Assay)

This assay measures the effect of an inhibitor on the extrinsic and common pathways of coagulation in plasma.

Principle: The prothrombin time (PT) is the time it takes for plasma to clot after the addition of thromboplastin (a mixture of tissue factor and phospholipids). Factor Xa inhibitors prolong the PT by inhibiting the conversion of prothrombin to thrombin.

Materials:

  • Citrated human plasma

  • Thromboplastin reagent

  • Test compound and reference compound

  • Coagulometer

Procedure:

  • Prepare dilutions of the test compound and reference compound in a suitable solvent and spike them into human plasma.

  • Pre-warm the plasma samples containing the inhibitor to 37°C.

  • Add the thromboplastin reagent to the plasma sample.

  • The coagulometer automatically detects the formation of a fibrin clot and records the clotting time.

  • The prolongation of the clotting time is a measure of the anticoagulant activity of the compound.

  • The concentration of the compound required to double the clotting time (2x PT) is often used as a measure of its potency in plasma.

Conclusion

Novel compounds synthesized from this compound represent a promising new avenue in the development of oral anticoagulants. Their design as direct Factor Xa inhibitors places them in a well-validated therapeutic class. While detailed performance data for these specific novel compounds are eagerly awaited, the established methodologies for their synthesis and characterization provide a clear path for their evaluation. Future studies will need to provide the quantitative data necessary for a direct comparison with market leaders like Rivaroxaban and Apixaban to fully assess their therapeutic potential.

References

In-Vitro Performance of (S)-Tetrahydrofuran-3-carboxylic Acid Derivatives in HIV-1 Protease Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro performance of pharmaceuticals derived from (S)-Tetrahydrofuran-3-carboxylic acid, with a focus on the HIV-1 protease inhibitor, Amprenavir. The inclusion of the (S)-tetrahydrofuranyl urethane moiety has been a significant development in enhancing the potency of HIV protease inhibitors.[1] This document presents supporting experimental data, detailed methodologies for key in-vitro assays, and visual representations of signaling pathways and experimental workflows to aid in research and development.

Comparative In-Vitro Activity of HIV-1 Protease Inhibitors

The following table summarizes the in-vitro activity of Amprenavir against wild-type HIV-1 protease and compares it with other notable protease inhibitors. The data is presented as the 50% inhibitory concentration (IC50) and the enzyme inhibition constant (Ki).

CompoundTargetIC50 (ng/mL)Ki (nM)Notes
Amprenavir Wild-type HIV-114.6 ± 12.50.6Exhibits a potent inhibitory activity, with a Ki value that falls within the range of other protease inhibitors.[2]
LopinavirWild-type HIV-1--Often used in combination with other protease inhibitors. In some in-vitro experiments, combinations with Amprenavir were antagonistic.[3]
TipranavirWild-type HIV-1--Combination with Amprenavir showed antagonism at most concentrations but synergy at IC95 against a wild-type isolate.[3]
SaquinavirWild-type HIV-1--A first-generation protease inhibitor, for comparison of binding interactions.[4]

Note: IC50 and Ki values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.

In-Vitro Performance Against Drug-Resistant HIV-1 Mutants

A critical aspect of anti-HIV drug development is the activity against resistant viral strains. The following table presents the relative inhibition constant (Ki) of Amprenavir against various single-point mutations in the HIV-1 protease.

HIV-1 Protease MutantRelative Ki (fold increase vs. Wild-Type)Implication
PRL90M1No significant change in inhibition, suggesting Amprenavir remains effective against this common mutation.[4]
PRI54M3Modest increase in Ki, indicating a slight reduction in efficacy.[4]
PRI54V3Similar modest increase in Ki as the I54M mutant.[4]
PRI84V6A notable increase in Ki, suggesting a significant loss of inhibitory activity.[4]
PRV32I10Substantial decrease in inhibition, likely due to the loss of key interactions with the inhibitor.[4]
PRI50V30The highest observed increase in Ki among these mutants, indicating a significant challenge for Amprenavir.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in-vitro findings. Below are protocols for key experiments used to evaluate HIV-1 protease inhibitors.

FRET-Based HIV-1 Protease Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • HIV-1 Protease Fluorogenic Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

  • Test compound (dissolved in DMSO)

  • Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplates

  • Fluorescence microplate reader (Ex/Em = 330/450 nm)

Protocol:

  • Prepare serial dilutions of the test compound and the control inhibitor in the assay buffer. The final DMSO concentration should be kept below 1-5%.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. For control wells, add 10 µL of assay buffer with DMSO (vehicle control) and 10 µL of a known potent inhibitor (positive inhibition control).

  • Add 80 µL of diluted recombinant HIV-1 protease to all wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of the HIV-1 protease substrate solution to all wells.

  • Measure the fluorescence intensity immediately in kinetic mode for 1-3 hours at 37°C, protected from light.

  • Calculate the percent inhibition for each concentration of the test compound and the control inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Antiviral Assay (TZM-bl Reporter Assay)

This assay quantifies the ability of a compound to inhibit HIV-1 infection in a cell culture model.

Materials:

  • TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing an integrated HIV-1 LTR-driven luciferase reporter gene)

  • HIV-1 virus stock

  • Cell culture medium

  • Test compound

  • Luciferase assay kit

  • 96-well clear-bottom white plates

  • Luminometer

Protocol:

  • Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the medium from the cells and add 100 µL of the diluted compounds.

  • Add a pre-titered amount of HIV-1 virus stock to each well (except for the "no virus" control wells). The final volume in each well should be 200 µL.

  • Incubate the plate for 48 hours at 37°C in a CO2 incubator.

  • After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition of viral replication for each concentration of the test compound.

  • Determine the EC50 (50% effective concentration) value by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of HIV-1 Protease Inhibition

The following diagram illustrates the mechanism of action of HIV-1 protease inhibitors.

HIV_Protease_Inhibition HIV_Gag_Pol HIV Gag-Pol Polyprotein Protease HIV-1 Protease HIV_Gag_Pol->Protease Cleavage by Inactive_Proteins Immature, Non-functional Viral Proteins Mature_Proteins Mature, Functional Viral Proteins Protease->Mature_Proteins Produces Inhibited_Complex Inhibited Protease-Inhibitor Complex Protease->Inhibited_Complex Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Inhibitor Protease Inhibitor (e.g., Amprenavir) Inhibitor->Inhibited_Complex Forms Inhibited_Complex->Virion_Assembly Blocks Non_Infectious_Virion Non-Infectious Virion Virion_Assembly->Non_Infectious_Virion Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion

Caption: Mechanism of HIV-1 Protease Inhibition.

Experimental Workflow for In-Vitro HIV-1 Protease Inhibitor Screening

This diagram outlines the key steps in a typical high-throughput screening process for identifying potential HIV-1 protease inhibitors.

HTS_Workflow Start Start Compound_Prep Prepare Compound Dilutions (Test & Control Inhibitors) Start->Compound_Prep Dispense_Compounds Dispense Compounds into 96-well Plate Compound_Prep->Dispense_Compounds Add_Enzyme Add HIV-1 Protease Dispense_Compounds->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Reading) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: High-Throughput Screening Workflow.

References

Safety Operating Guide

Proper Disposal of (S)-Tetrahydrofuran-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (S)-Tetrahydrofuran-3-carboxylic acid, a compound that requires careful management due to its acidic nature and the potential hazards associated with its tetrahydrofuran structure.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to be aware of the potential hazards. This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Additionally, its parent compound, tetrahydrofuran (THF), is a highly flammable liquid that can form explosive peroxides upon storage or exposure to air.[2][3] Therefore, always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesChemical-resistant gloves (e.g., nitrile, neoprene)
Eye ProtectionSafety goggles or a face shield
Protective ClothingLab coat

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

1. Waste Collection:

  • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper).

  • The container should be made of a material compatible with corrosive and flammable organic compounds. Glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid metal containers due to the acidic nature of the waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Waste Storage:

  • Keep the waste container tightly closed when not in use to prevent the release of vapors.[2]

  • Store the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][4]

  • Store the waste container in secondary containment to prevent spills.

  • Segregate this waste from incompatible materials, such as bases and strong oxidizing agents.

3. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.

  • Ensure the waste container is properly labeled according to all local, state, and federal regulations before collection.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[2]

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met throughout the process.

G Disposal Workflow for this compound A Handling of (S)-Tetrahydrofuran- 3-carboxylic Acid B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat A->B C Work in a well-ventilated area (fume hood) A->C D Collect waste in a designated, labeled, compatible container A->D G Spill Occurs A->G E Store waste container in a cool, dry, well-ventilated area with secondary containment D->E F Arrange for collection by institutional EHS or licensed waste disposal contractor E->F H Evacuate, ventilate, and contain the spill with inert absorbent material G->H I Collect contaminated material into hazardous waste container H->I I->E

Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.